4-(Benzyloxy)-2-methyl-1-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86149. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAXHOUGHZKSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945105 | |
| Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22424-58-4 | |
| Record name | 2-Methyl-1-nitro-4-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22424-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22424-58-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Benzyloxy)-2-methyl-1-nitrobenzene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for 4-(Benzyloxy)-2-methyl-1-nitrobenzene (CAS No. 22424-58-4). This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
This compound, also known as 5-benzyloxy-2-nitrotoluene, is an aromatic ether derivative.[1][2][3] Its core structure consists of a toluene molecule substituted with a nitro group at position 2 and a benzyloxy group at position 5.
Table 1: Chemical Identity of this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 5-Benzyloxy-2-nitrotoluene, Benzene, 2-methyl-1-nitro-4-(phenylmethoxy)- | [1][2][3] |
| CAS Number | 22424-58-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 243.26 g/mol | [1][2][4] |
| SMILES | Cc1cc(OCc2ccccc2)ccc1--INVALID-LINK--[O-] | [1] |
The physicochemical properties of this compound have been determined through both experimental measurements and computational predictions. The available data is summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| Melting Point | 71 °C | Experimental | [3] |
| Boiling Point | 484.15 °C (757.30 K) | Joback Method (Predicted) | [1] |
| LogP (Octanol/Water Partition Coefficient) | 3.482 | Crippen Method (Predicted) | [1] |
| Water Solubility (log₁₀WS) | -4.83 mol/L | Crippen Method (Predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 52.37 Ų | Computational | [2] |
| Hydrogen Bond Acceptors | 3 | Computational | [2] |
| Hydrogen Bond Donors | 0 | Computational | [2] |
| Rotatable Bonds | 4 | Computational | [2] |
Synthesis
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This method involves the reaction of the corresponding phenol with a benzyl halide in the presence of a weak base. A plausible experimental protocol is detailed below, adapted from the synthesis of the related compound, 4-benzyloxy-1-nitrobenzene.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxy-2-methyl-1-nitrobenzene (also known as 3-methyl-4-nitrophenol)
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxy-2-methyl-1-nitrobenzene (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Experimental spectra are available in public databases.[3][6]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the nitrophenyl and benzyl rings, a singlet for the benzylic methylene protons, and a singlet for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule, including the methyl carbon, the benzylic carbon, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), C-O-C stretching of the ether linkage, and C-H and C=C vibrations of the aromatic rings. An experimental IR spectrum is available on the NIST WebBook.[3]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 243, corresponding to the molecular weight of the compound.
Reactivity
The chemical reactivity of this compound is primarily dictated by its two main functional groups: the nitro group and the benzyloxy group.
-
Reduction of the Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 4-(benzyloxy)-2-methylaniline, a valuable intermediate for the synthesis of dyes and pharmacologically active molecules.
-
Cleavage of the Benzyloxy Group: The benzyloxy group is a common protecting group for phenols and can be cleaved under specific conditions, most notably through catalytic hydrogenation. This reaction cleaves the benzyl-oxygen bond to yield the corresponding phenol, 4-hydroxy-2-methyl-1-nitrobenzene, and toluene as a byproduct.
Safety and Handling
This compound is classified as hazardous.[2] Appropriate safety precautions must be taken when handling this compound.
Table 3: GHS Hazard Information for this compound
| Hazard Category | Code | Description | Reference |
| Pictograms | GHS05, GHS09 | Corrosion, Hazardous to the aquatic environment | [2] |
| Signal Word | Danger | [2] | |
| Hazard Statements | H315 | Causes skin irritation | [2] |
| H318 | Causes serious eye damage | [2] | |
| H335 | May cause respiratory irritation | [2] | |
| H400 | Very toxic to aquatic life | [2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [2] |
| P273 | Avoid release to the environment | [2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] | |
| Transportation | UN Number: 3077 | Class: 9 | Packing Group: III |
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
In case of spillage, follow appropriate laboratory procedures for containment and disposal of chemical waste.
Applications
Due to its functional groups, this compound is primarily utilized as a chemical intermediate in organic synthesis. The ability to selectively modify the nitro and benzyloxy groups makes it a versatile building block for the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The reduction of the nitro group to an amine is a particularly common step in the synthesis of various biologically active compounds.
References
A Technical Guide to 4-(Benzyloxy)-2-methyl-1-nitrobenzene (CAS 22424-58-4)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 4-(Benzyloxy)-2-methyl-1-nitrobenzene, a key organic intermediate. It details the compound's chemical and physical properties, synthesis protocols, core reactivity, and potential applications, with a focus on its utility in research and development.
Compound Identification and Properties
This compound is an aromatic compound featuring a nitro group, a methyl group, and a benzyl ether moiety. These functional groups make it a versatile building block for the synthesis of more complex molecules.
Table 1: General Compound Data
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 22424-58-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃NO₃ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| Synonym(s) | 5-(Benzyloxy)-2-nitrotoluene | [1][2] |
| Physical Form | Solid | [4] |
| Melting Point | 69-70°C | [4] |
| Purity | Typically ≥95% - ≥98% |[1][3][4] |
Table 2: Computed Physicochemical Data
| Property | Value | Reference(s) |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 52.37 Ų | [1] |
| LogP (octanol-water partition coeff.) | 3.48222 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 4 |[1] |
Table 3: Safety and Handling Information
| Category | Information | Reference(s) |
|---|---|---|
| General Handling | Use in a well-ventilated area under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from heat and open flames. | [5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Long-term storage in a cool, dry place is recommended. | [4][5] |
| Incompatible Materials | Reducing agents, strong acids, strong bases. |[5] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is the Williamson ether synthesis.[6][7][8][9][10] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-methyl-4-nitrophenol reacts with a benzyl halide.
Exemplary Experimental Protocol
This protocol is adapted from established procedures for the benzylation of substituted nitrophenols.[11][12]
-
Reaction Setup: To a stirred mixture of 2-methyl-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, ~5 mL per gram of phenol), add benzyl chloride (1.1 eq).
-
Reaction Execution: Heat the reaction mixture to 80-90°C and maintain for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water, leading to the precipitation of the crude product.
-
Extraction: If an oily residue forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or ether (3x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent like methanol or ethanol to yield the final product.[11]
Chemical Reactivity and Applications
The utility of this compound as a synthetic intermediate stems from the selective reactivity of its functional groups. The nitro group can be reduced to an amine, and the benzyl group can be cleaved to unmask a phenol, providing two key vectors for molecular elaboration.
Applications in Synthesis
-
Pharmaceutical and Agrochemical Development: The reduction of the nitro group to an amine is a critical transformation, as the resulting aniline derivative is a precursor for many active pharmaceutical ingredients (APIs) and agrochemicals.[13] Aromatic amines are foundational components in a wide array of heterocyclic and biologically active structures. The nitro group itself is a key feature in several classes of bioactive molecules.[14][15]
-
Building Block for Complex Molecules: The ability to selectively deprotect either the amine (via the nitro group) or the phenol (via the benzyl ether) makes this compound a valuable building block in multi-step syntheses where strategic protection and deprotection are required.
Analytical & Spectral Data
Table 4: Predicted Spectral Characteristics
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic Protons (benzyl): Multiplet around 7.3-7.5 ppm.- Aromatic Protons (substituted ring): Signals in the range of 7.0-8.2 ppm.- Benzylic Protons (-OCH₂-): Singlet around 5.1-5.3 ppm.- Methyl Protons (-CH₃): Singlet around 2.2-2.5 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals in the range of 110-160 ppm.- Benzylic Carbon (-OCH₂-): Signal around 70-72 ppm.- Methyl Carbon (-CH₃): Signal around 15-20 ppm. |
| FT-IR (cm⁻¹) | - C-H (aromatic): ~3030-3100 cm⁻¹.- C-H (aliphatic): ~2850-3000 cm⁻¹.- C=C (aromatic): ~1600, 1450-1500 cm⁻¹.- NO₂ (asymmetric/symmetric stretch): ~1520-1540 and 1340-1360 cm⁻¹.- C-O-C (ether stretch): ~1220-1260 (aryl) and 1020-1070 (alkyl) cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z = 243.26. |
Biological Activity and Signaling Pathways
Based on a review of available scientific literature, there is currently no specific information detailing the biological activity or the direct involvement of this compound in cellular signaling pathways. Its primary role reported is that of a chemical intermediate used for the synthesis of other compounds which may then be screened for biological activity.[13][16]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined structure, coupled with the distinct reactivity of its nitro and benzyloxy functional groups, allows for strategic application in the construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound serves as a readily accessible building block for generating novel molecules with potential biological or material properties. Proper adherence to safety and handling protocols is essential when working with this and related nitroaromatic compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. chembk.com [chembk.com]
- 3. 22424-58-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 22424-58-4 this compound AKSci J96698 [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comprehensive Technical Profile of 4-(Benzyloxy)-2-methyl-1-nitrobenzene
This document provides a detailed overview of the chemical and physical properties of 4-(Benzyloxy)-2-methyl-1-nitrobenzene, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development.
Chemical Identity and Properties
This compound is an aromatic organic compound. The structural characteristics and key physicochemical data are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO₃ | [1] |
| Molecular Weight | 243.26 g/mol | [1][2] |
| CAS Number | 22424-58-4 | [1][2] |
Structural Representation
The logical relationship between the different chemical moieties of this compound can be visualized. The core structure is a nitrobenzene ring substituted with a methyl group and a benzyloxy group.
References
5-(Benzyloxy)-2-nitrotoluene synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Benzyloxy)-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Benzyloxy)-2-nitrotoluene is a valuable organic intermediate with applications in the synthesis of pharmaceuticals and dyes.[1] Its structure, containing both a benzyloxy and a nitrotoluene moiety, makes it a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of a common synthetic route to 5-(Benzyloxy)-2-nitrotoluene via the Williamson ether synthesis, along with detailed characterization data. The information is presented to aid researchers in the replication of its synthesis and confirmation of its identity.
Physicochemical Properties
5-(Benzyloxy)-2-nitrotoluene is a light yellow to yellowish solid at room temperature.[1][2] It is soluble in common organic solvents such as ethanol and chloroform.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₃NO₃ | [1][3][4] |
| Molecular Weight | 243.26 g/mol | [3][4][5] |
| Melting Point | 69-72 °C | [1][2][3] |
| Appearance | Light yellow to yellow solid | [1][2] |
| CAS Registry Number | 22424-58-4 | [3][4] |
Synthesis Protocol
The preparation of 5-(Benzyloxy)-2-nitrotoluene is most commonly achieved through the Williamson ether synthesis.[6][7][8] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[8][9] In this specific synthesis, the alkoxide is generated in situ from 5-hydroxy-2-nitrotoluene (4-methyl-3-nitrophenol) using a weak base, which then reacts with benzyl chloride to form the desired ether product.
General Reaction Scheme
References
- 1. chembk.com [chembk.com]
- 2. 22424-58-4 CAS MSDS (5-BENZYLOXY-2-NITROTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 5-Benzyloxy-2-nitrotoluene [webbook.nist.gov]
- 4. 5-Benzyloxy-2-nitrotoluene [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. byjus.com [byjus.com]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-(benzyloxy)-2-methyl-1-nitrobenzene. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such spectroscopic data are also detailed, providing a comprehensive resource for researchers in organic synthesis and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 1H | H-3 |
| ~7.40-7.20 | m | 5H | Phenyl-H of benzyl group |
| ~7.10 | dd | 1H | H-5 |
| ~7.00 | d | 1H | H-6 |
| ~5.10 | s | 2H | -OCH₂- |
| ~2.50 | s | 3H | -CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-4 |
| ~148 | C-1 |
| ~138 | C-2 |
| ~136 | Quaternary C of benzyl group |
| ~129-127 | Phenyl-C of benzyl group |
| ~125 | C-3 |
| ~115 | C-5 |
| ~110 | C-6 |
| ~71 | -OCH₂- |
| ~20 | -CH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1590, 1490, 1450 | Strong | Aromatic C=C stretch |
| ~1520 and ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1250 | Strong | Aryl-O-C stretch |
| ~1050 | Strong | C-O-C stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 243.09 | [M]⁺ (Molecular ion) |
| 152.06 | [M - C₇H₇]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Ionization method: Electron Ionization (EI). The molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol .[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The sample tube is placed in the NMR probe. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Key parameters to set include the number of scans, pulse width, and relaxation delay.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal (0.00 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation:
-
KBr Pellet Method: A few milligrams of the solid sample are ground with anhydrous potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: The compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized. Common ionization techniques for organic molecules include:
-
Electron Ionization (EI): The sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.
-
Electrospray Ionization (ESI): A high voltage is applied to a liquid solution of the sample, producing an aerosol of charged droplets. This is a softer ionization technique that often keeps the molecule intact.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
Navigating the Solubility Landscape of 4-(Benzyloxy)-2-methyl-1-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-2-methyl-1-nitrobenzene is a substituted aromatic nitro compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, crystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the critical need for such data in a research and development setting.
Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this guide presents solubility data for a structurally analogous compound, 4-ethoxy-2-fluoro-1-nitrobenzene, to provide valuable insights into the expected solubility trends. Furthermore, a detailed, standardized experimental protocol for determining the solubility of solid organic compounds is provided to empower researchers to generate precise data for this compound in their own laboratories.
Core Concepts in Solubility
The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This means that compounds with similar polarities tend to be more soluble in each other. The structure of this compound, featuring a polar nitro group and a largely non-polar benzyloxy and methyl-substituted benzene ring, suggests a nuanced solubility profile. It is expected to exhibit moderate to good solubility in a range of common organic solvents. Factors such as temperature and the potential for hydrogen bonding between the solute and solvent molecules will also significantly influence its solubility.
Quantitative Solubility Data of a Structurally Related Compound
As a proxy to understand the potential solubility of this compound, the following table summarizes the mole fraction solubility (x) of 4-ethoxy-2-fluoro-1-nitrobenzene in several organic solvents at various temperatures.[1] This data serves as a valuable reference point for solvent selection and for designing solubility studies for the target compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methanol | 278.15 | 0.0158 |
| 283.15 | 0.0193 | |
| 288.15 | 0.0235 | |
| 293.15 | 0.0286 | |
| 298.15 | 0.0348 | |
| 303.15 | 0.0423 | |
| 308.15 | 0.0515 | |
| 313.15 | 0.0628 | |
| 318.15 | 0.0765 | |
| Ethanol | 278.15 | 0.0197 |
| 283.15 | 0.0238 | |
| 288.15 | 0.0288 | |
| 293.15 | 0.0348 | |
| 298.15 | 0.0421 | |
| 303.15 | 0.0510 | |
| 308.15 | 0.0618 | |
| 313.15 | 0.0749 | |
| 318.15 | 0.0908 | |
| Isopropanol | 278.15 | 0.0233 |
| 283.15 | 0.0278 | |
| 288.15 | 0.0332 | |
| 293.15 | 0.0398 | |
| 298.15 | 0.0477 | |
| 303.15 | 0.0573 | |
| 308.15 | 0.0687 | |
| 313.15 | 0.0825 | |
| 318.15 | 0.0990 | |
| n-Butanol | 278.15 | 0.0280 |
| 283.15 | 0.0330 | |
| 288.15 | 0.0389 | |
| 293.15 | 0.0459 | |
| 298.15 | 0.0542 | |
| 303.15 | 0.0640 | |
| 308.15 | 0.0756 | |
| 313.15 | 0.0893 | |
| 318.15 | 0.1055 |
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.[1]
1. Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vessel (e.g., a screw-cap vial or a jacketed reaction vessel).
-
The presence of undissolved solid is crucial to ensure that the solution is saturated.
2. Equilibration:
-
Continuously agitate the mixture in a thermostatically controlled water bath or shaker to maintain a constant temperature.
-
Allow the system to equilibrate for a sufficient period (typically several hours to a day) to ensure that the solution has reached saturation.
3. Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the solid and liquid phases to separate. The undissolved solid should settle at the bottom of the vessel.
4. Sampling:
-
Carefully withdraw a known mass of the clear, saturated supernatant using a pre-weighed, pre-heated (or pre-cooled to the experimental temperature) syringe fitted with a filter to prevent the transfer of any solid particles.
5. Solvent Evaporation:
-
Transfer the withdrawn sample to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the solid solute is achieved.
6. Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = (mass of solid residue / (mass of sample - mass of solid residue)) x 100
The solubility can also be expressed in other units such as molarity (mol/L) or mole fraction.
Visualizing Experimental and Synthetic Workflows
To further aid in the practical application of this information, the following diagrams illustrate key experimental and synthetic workflows.
Workflow for Gravimetric Solubility Determination
Synthesis of a Related Benzyloxy Nitroaromatic
Conclusion
While direct quantitative solubility data for this compound remains to be extensively published, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging the provided solubility data of a structural analog, employing the detailed experimental protocol, and understanding the underlying principles of solubility, scientists can effectively navigate the challenges of working with this compound and unlock its full potential in their research endeavors. The generation and publication of specific solubility data for this compound are encouraged to further enrich the collective knowledge base.
References
4-(Benzyloxy)-2-methyl-1-nitrobenzene: A Versatile Building Block in Synthetic Chemistry
For Immediate Release
[City, State] – 4-(Benzyloxy)-2-methyl-1-nitrobenzene has emerged as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique structural features, comprising a protected phenol, a nitro group, and a methyl-substituted aromatic ring, offer a versatile platform for a variety of chemical transformations. This technical guide provides an in-depth overview of its synthesis, key reactions, and its application as a pivotal building block in the creation of bioactive compounds.
Core Properties and Synthesis
This compound, also known as 5-(benzyloxy)-2-nitrotoluene, is a stable solid at room temperature. Its molecular formula is C₁₄H₁₃NO₃ with a molecular weight of 243.26 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 22424-58-4 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| Appearance | Solid |
The primary synthetic route to this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of 2-methyl-4-nitrophenol with a suitable base, followed by nucleophilic substitution with benzyl bromide.
Experimental Protocol: Synthesis of this compound
A solution of 2-methyl-4-nitrophenol in a polar aprotic solvent, such as dimethylformamide (DMF), is treated with a base like potassium carbonate (K₂CO₃) at room temperature. The resulting phenoxide is then reacted with benzyl bromide. The reaction mixture is typically heated to ensure complete conversion. After cooling, the product is isolated by extraction and purified by recrystallization or column chromatography.
Diagram 1: Synthesis of this compound
Caption: Williamson ether synthesis of the target molecule.
Key Chemical Transformations
The functional groups of this compound allow for a range of subsequent modifications, making it a valuable intermediate.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents, most commonly through catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source. This transformation yields 4-(benzyloxy)-2-methylaniline, a key precursor for many pharmaceuticals.
-
Cleavage of the Benzyl Ether: The benzyloxy group serves as a protecting group for the phenol. It can be removed under various conditions, such as catalytic transfer hydrogenation or by using strong acids, to deprotect the hydroxyl group.
Experimental Protocol: Catalytic Hydrogenation to 4-(Benzyloxy)-2-methylaniline
This compound is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with stirring at room temperature until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired aniline.
Diagram 2: Key Reactions of this compound
Caption: Major transformations of the core building block.
Application in the Synthesis of Bioactive Molecules
A significant application of this compound is in the synthesis of kinase inhibitors, a class of drugs that are crucial in cancer therapy. The aniline derivative obtained after nitro group reduction can undergo further reactions, such as amide bond formation, to construct the final complex drug molecule.
Table 2: Example of a Multi-Step Synthesis Involving this compound
| Step | Reaction | Product |
| 1 | Williamson Ether Synthesis | This compound |
| 2 | Catalytic Hydrogenation | 4-(Benzyloxy)-2-methylaniline |
| 3 | Amide Coupling | N-(4-(Benzyloxy)-2-methylphenyl)acetamide |
| 4 | Deprotection | N-(4-hydroxy-2-methylphenyl)acetamide (4-Amino-3-methylphenol derivative) |
Experimental Protocol: Synthesis of N-(4-(benzyloxy)-2-methylphenyl)acetamide
To a solution of 4-(benzyloxy)-2-methylaniline in a suitable solvent like dichloromethane, a base such as triethylamine is added. The mixture is cooled in an ice bath, and acetic anhydride is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion. The product is isolated through an extractive workup and can be purified by crystallization.
Diagram 3: Workflow for the Synthesis of a Pharmaceutical Intermediate
The Versatile Scaffold: A Technical Guide to the Potential Medicinal Chemistry Applications of 4-(Benzyloxy)-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-2-methyl-1-nitrobenzene, also identified by its CAS number 22424-58-4 and synonym 5-Benzyloxy-2-nitrotoluene, is an aromatic organic compound that, while not extensively studied for its direct biological effects, holds significant potential as a versatile building block in the synthesis of novel therapeutic agents. Its molecular structure, featuring a benzyloxy group, a methyl group, and a nitro group on a benzene ring, offers multiple avenues for chemical modification, making it an attractive starting point for the generation of diverse compound libraries for drug discovery. This technical guide will delve into the core attributes of this compound, outlining its synthetic utility, potential derivatizations, and the prospective medicinal chemistry applications of its derivatives based on established principles and the known bioactivities of related structural motifs.
Core Molecular Features and Synthetic Potential
The medicinal chemistry value of this compound lies in the reactivity of its key functional groups: the nitro group and the benzyloxy ether. These groups can be selectively transformed to introduce a variety of other functionalities, thereby enabling the synthesis of a wide array of derivatives with potential pharmacological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22424-58-4 | [1] |
| Molecular Formula | C₁₄H₁₃NO₃ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| Synonyms | 5-Benzyloxy-2-nitrotoluene | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 69-70 °C | [2] |
The primary synthetic transformations that unlock the potential of this scaffold are:
-
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂), yielding 4-(benzyloxy)-2-methylaniline. This transformation is fundamental in medicinal chemistry as aromatic amines are precursors to a vast number of heterocyclic systems and other functionalities with known biological activities.[3]
-
Cleavage of the Benzyl Ether: The benzyloxy group can be cleaved to reveal a phenolic hydroxyl group (-OH), leading to 4-hydroxy-2-methyl-1-nitrobenzene or, if the nitro group is also reduced, 4-amino-2-methylphenol. Phenolic moieties are common in natural products and synthetic drugs, often contributing to receptor binding and antioxidant activity.
-
Leimgruber-Batcho Indole Synthesis: The 2-methylnitrobenzene core is a classic precursor for the synthesis of indoles. This multi-step process typically involves condensation with a formamide acetal followed by reductive cyclization. Indole scaffolds are privileged structures in medicinal chemistry, found in numerous drugs with diverse therapeutic applications.
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)-2-methylaniline (Reduction of the Nitro Group)
This protocol is a standard method for the reduction of an aromatic nitro group to an aniline using a metal catalyst.
-
Materials: this compound, Ethanol, Palladium on carbon (10% Pd/C), Hydrazine hydrate (85%).
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add a catalytic amount of 10% Palladium on carbon to the solution.
-
Heat the mixture to a gentle reflux.
-
To the refluxing mixture, add hydrazine hydrate (3-5 equivalents) dropwise over a period of 30-60 minutes. The reaction is exothermic and may require external cooling to maintain a controlled reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-(Benzyloxy)-2-methylaniline.
-
Protocol 2: Synthesis of a Substituted Indole via the Leimgruber-Batcho Method
This protocol is adapted from a known procedure for a related isomer and illustrates the pathway to indole derivatives.
-
Step A: Formation of the Enamine
-
Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (1.2 equivalents) and pyrrolidine (1.2 equivalents).
-
Heat the solution at reflux (approximately 110-120 °C) for 3 hours under an inert atmosphere (e.g., nitrogen).
-
After cooling, remove the volatile components under reduced pressure. The resulting residue is the crude enamine intermediate.
-
-
Step B: Reductive Cyclization to the Indole
-
Dissolve the crude enamine from Step A in a mixture of tetrahydrofuran (THF) and methanol.
-
Add a slurry of Raney nickel in ethanol.
-
To the stirred mixture, add hydrazine hydrate (multiple equivalents in portions) at a temperature maintained between 40-50 °C. Vigorous gas evolution will be observed.
-
After the addition is complete, continue stirring at the same temperature for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter through Celite to remove the catalyst.
-
Evaporate the solvent from the filtrate and purify the residue by column chromatography to yield the corresponding 5-benzyloxyindole derivative.
-
Potential Therapeutic Applications of Derivatives
The true potential of this compound lies in the diverse biological activities of the compound classes that can be synthesized from it.
Table 2: Potential Therapeutic Targets for Derivatives of this compound
| Derivative Class | Potential Therapeutic Area | Rationale |
| Substituted Anilines | Anticancer, Antimicrobial | Aromatic amines are key components of many kinase inhibitors and antibacterial agents. |
| Phenols | Antioxidant, Anti-inflammatory | The phenolic hydroxyl group can act as a hydrogen bond donor and a radical scavenger. |
| Indoles | Anticancer, Antiviral, CNS disorders | The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. |
| Heterocyclic Derivatives | Broad-spectrum | Further cyclization reactions using the aniline derivative can lead to quinolines, quinazolines, and benzodiazepines, all of which have rich pharmacological profiles. |
Visualizing Synthetic Pathways and Logic
The following diagrams illustrate the key synthetic transformations and the logical flow of a drug discovery program starting from this compound.
References
Biological activity of 4-(Benzyloxy)-2-methyl-1-nitrobenzene derivatives
An In-depth Technical Guide to the Potential Biological Activity of 4-(Benzyloxy)-2-methyl-1-nitrobenzene and Its Derivatives
Introduction: A Chemist's Perspective
The molecule this compound is an aromatic compound featuring three key functional groups: a nitro group (-NO₂), a benzyloxy ether group (-OCH₂Ph), and a methyl group (-CH₃) on a benzene ring. The biological profile of such a molecule is likely influenced by the interplay of these groups.
-
Nitroaromatic Compounds : The nitro group is a well-known pharmacophore and toxicophore. Its presence is critical for the biological activity of many antimicrobial and anticancer agents.[1] The mechanism often involves the enzymatic reduction of the nitro group within cells to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage, often through DNA interaction or the generation of reactive oxygen species (ROS).[1][2]
-
Benzyloxy Moiety : The benzyloxy group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. It is a common feature in various biologically active compounds, including those with antimicrobial and antimycobacterial properties.[3][4]
-
Methyl Group : The methyl substitution on the aromatic ring can influence the molecule's electronic properties and steric profile, potentially affecting its binding to biological targets and its metabolic stability.[5]
Based on these structural components, derivatives of this compound are hypothesized to possess potential antimicrobial, anticancer, and antiparasitic properties.
Potential Biological Activities and Mechanisms of Action
While specific data is absent for the core molecule, research on analogous structures provides a strong foundation for predicting its biological potential.
Antimicrobial and Antifungal Activity
Nitro-containing compounds are foundational to several antimicrobial therapies.[1] The mechanism generally involves the reduction of the nitro group by microbial nitroreductases to produce cytotoxic radicals.[1]
A study on Nitrobenzyl-oxy-phenol derivatives (structurally similar to the topic compound) demonstrated significant antibacterial activity, particularly against Moraxella catarrhalis.[6] Another study on methyl benzyloxy pyrazolines also reported mild to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
The proposed mechanism for many nitroaromatic antimicrobials is the generation of intracellular oxidative stress, leading to damage of DNA and other vital biomolecules, ultimately resulting in cell death.[1]
Anticancer Activity
The anticancer potential of nitroaromatic compounds is an active area of research. These compounds can act as hypoxia-activated prodrugs, where the low-oxygen environment of solid tumors facilitates the reduction of the nitro group to a cytotoxic agent.[2]
For instance, a study on Nitro-Substituted Benzylic Organochalcogenides reported that a 4-nitro-substituted benzylic diselenide exhibited potent anticancer activity against triple-negative breast cancer cells.[7] The mechanism involved the induction of ROS, leading to DNA damage, mitochondrial dysfunction, and the suppression of key oncogenic signaling pathways like Akt/mTOR and ERK.[7]
The diagram below illustrates the potential signaling pathway inhibited by nitro-substituted anticancer agents. The compound induces ROS, which leads to DNA damage and mitochondrial dysfunction. This, in turn, suppresses the pro-survival Akt/mTOR and ERK signaling cascades, leading to cancer cell death.
Antiparasitic Activity
Nitroaromatic compounds, particularly nitroimidazoles like metronidazole and benznidazole, are crucial drugs for treating infections caused by protozoan parasites.[1] Recently, 1,2,3-triazole derivatives containing a 4-nitrophenyl moiety were synthesized and evaluated as antitrypanosomal agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] Several of these compounds showed potent activity with low cytotoxicity to mammalian cells.[8]
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activity of compounds structurally related to this compound.
Table 1: Antibacterial Activity of Nitrobenzyl-oxy-phenol Derivatives [6]
| Compound | Microorganism | MIC (μM) | MBC (μM) |
| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis (Type Strain) | 11 | 11 |
| Moraxella catarrhalis (Clinical Isolate) | 11 | 22 | |
| Ciprofloxacin (Reference) | Moraxella catarrhalis (Type Strain) | 9 | 9 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives [8]
| Compound | Target | IC₅₀ (μM) | CC₅₀ (μM) |
| Compound 16 | T. cruzi trypomastigotes | 6 ± 1 | >100 |
| Benznidazole (Reference) | T. cruzi trypomastigotes | 12 ± 1 | >100 |
IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for related compounds. These protocols can serve as a template for evaluating this compound derivatives.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method used to evaluate nitrobenzyl-oxy-phenol derivatives.[6]
-
Preparation of Inoculum : A bacterial suspension is prepared from an overnight culture in a suitable broth (e.g., Mueller-Hinton Broth). The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution : The test compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation : Each well is inoculated with the prepared bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
Reading Results : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: In Vitro Anticancer MTT Assay
This protocol is a standard method for assessing cell viability and was used to evaluate N-alkyl-nitroimidazole compounds against cancer cell lines.[9]
-
Cell Seeding : Cancer cells (e.g., MDA-MB-231 breast cancer cells) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The cells are incubated with the compound for a specified period (e.g., 48-72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is calculated as a percentage relative to the vehicle control.
Conclusion and Future Directions
The chemical structure of this compound provides a compelling rationale for its investigation as a potential therapeutic agent. Based on extensive data from structurally related nitroaromatic and benzyloxy-containing compounds, this molecule class holds promise, particularly in the fields of antimicrobial and anticancer research.
Future research should focus on:
-
Synthesis : Synthesizing this compound and a library of its derivatives with modifications to the substitution pattern.
-
In Vitro Screening : Evaluating the synthesized compounds against a panel of clinically relevant bacteria, fungi, parasites, and cancer cell lines using the protocols outlined in this guide.
-
Mechanism of Action Studies : For active compounds, investigating the precise mechanism of action, including the role of nitroreductase enzymes, ROS generation, and effects on specific cellular signaling pathways.
-
Toxicity Assessment : Conducting cytotoxicity assays against normal mammalian cell lines to determine the therapeutic index and potential for off-target effects.
This systematic approach will elucidate the true biological activity of this unexplored class of compounds and determine its potential for future drug development.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of methyl benzyloxy pyrazolines. [wisdomlib.org]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene, a valuable intermediate in organic synthesis. The document details the primary synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols for the key reactions involved.
Introduction
This compound, also known as 5-(benzyloxy)-2-nitrotoluene, is an aromatic ether that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a protected phenol and a nitro group, allows for a variety of chemical transformations. The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs), while the benzyl ether provides a stable protecting group for the phenolic hydroxyl that can be cleaved under specific conditions.
The most common and direct route to synthesize this compound is through the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific case, the synthesis proceeds via the reaction of 2-methyl-4-nitrophenol (also known as 4-nitro-m-cresol) with a benzyl halide.
Primary Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the synthesis of this compound, the process involves two main steps:
-
Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of 2-methyl-4-nitrophenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride) and displacing the halide leaving group to form the desired aryl benzyl ether.
The general reaction scheme is depicted below:
Caption: General scheme for the Williamson ether synthesis of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from literature for the Williamson ether synthesis of benzyloxy-nitrotoluene derivatives. The data for the synthesis of the isomeric 6-benzyloxy-2-nitrotoluene is included as a highly relevant and indicative protocol.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Methyl-3-nitrophenol | Benzyl chloride | K₂CO₃ | DMF | 90 | 3 | 90 |
| 3,5-Dimethyl-4-nitrophenol | Benzyl chloride | K₂CO₃ | Acetone | Reflux | 22 | - |
Detailed Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the starting material, 2-methyl-4-nitrophenol, and a highly analogous protocol for the target molecule based on the synthesis of its isomer.
Synthesis of the Starting Material: 2-Methyl-4-nitrophenol (4-Nitro-m-cresol)
The synthesis of 2-methyl-4-nitrophenol is typically achieved through the nitration of m-cresol.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-methyl-4-nitrophenol from m-cresol.
Protocol:
-
Nitrosation: In a reaction vessel, m-cresol and a nitrosating agent (e.g., sodium nitrite) are simultaneously added to a cold aqueous acid solution to form 4-nitroso-m-cresol.
-
Oxidation: The resulting 4-nitroso-m-cresol is then oxidized to 4-nitro-m-cresol by the addition of sodium nitrate and nitric acid.
-
Purification: The crude product can be purified by recrystallization.
Synthesis of this compound
The following protocol is adapted from a reliable, high-yield synthesis of the isomeric 6-benzyloxy-2-nitrotoluene and is expected to be highly effective for the target molecule.[1]
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)-2-methylaniline
Abstract
This document provides detailed protocols for the chemical reduction of 4-(benzyloxy)-2-methyl-1-nitrobenzene to the corresponding aniline, 4-(benzyloxy)-2-methylaniline. This transformation is a critical step in the synthesis of various compounds in the pharmaceutical and materials science sectors. Three common and effective methods are presented: catalytic hydrogenation, reduction with iron in acidic medium, and reduction with tin(II) chloride. Each protocol includes a detailed experimental procedure, a summary of reaction parameters, and safety considerations.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a versatile route to primary aromatic amines. These anilines are valuable intermediates in the production of a wide range of products, including dyes, agrochemicals, and active pharmaceutical ingredients. The target molecule, 4-(benzyloxy)-2-methylaniline, is a useful building block in drug discovery. The selection of an appropriate reduction method is crucial and depends on factors such as the presence of other functional groups, desired yield, cost, and scalability. This application note outlines three robust protocols for this conversion.
Key Reduction Protocols
Several methods are available for the reduction of aromatic nitro groups.[1] The most common and reliable include catalytic hydrogenation and metal-mediated reductions using reagents like iron or tin(II) chloride.[1][2][3]
-
Catalytic Hydrogenation: This method typically employs hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[1] It is often a clean and high-yielding reaction.
-
Iron in Acidic Medium: The use of iron powder with an acid like hydrochloric acid or acetic acid is a classic, cost-effective, and scalable method for nitro group reduction.[2][4][5]
-
Tin(II) Chloride: Stannous chloride is a mild and selective reducing agent for nitroarenes, often used when other reducible functional groups are present.[3][6][7]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite or filter paper
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(benzyloxy)-2-methylaniline.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Reduction using Iron Powder and Hydrochloric Acid
This protocol outlines the reduction using iron powder in an acidic ethanolic solution.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and ethanol.
-
Add iron powder (typically 3-5 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (a catalytic amount) to the refluxing mixture.
-
Continue heating at reflux and monitor the reaction by TLC. The reaction is often complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic extract under reduced pressure to yield the crude 4-(benzyloxy)-2-methylaniline.
-
Purify the product as needed.
Protocol 3: Reduction using Tin(II) Chloride Dihydrate
This protocol details the reduction using stannous chloride in ethanol.[3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (typically 3-5 eq) to the solution.[3]
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by pouring it into a saturated solution of sodium bicarbonate.
-
A precipitate of tin salts will form. Filter the mixture through Celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 4-(Benzyloxy)-2-methylaniline.
-
Purify by column chromatography if necessary.
Data Presentation
The following table summarizes the typical reaction conditions for the described protocols. Yields are representative for the reduction of aromatic nitro compounds and may vary for the specific substrate.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Fe/HCl Reduction | Protocol 3: SnCl₂ Reduction |
| Reducing Agent | H₂ gas with 10% Pd/C | Iron (Fe) powder | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol or Ethyl Acetate | Ethanol/Water | Ethanol or Ethyl Acetate[6][7] |
| Acid/Catalyst | 10% Pd/C | Concentrated HCl | - |
| Temperature | Room Temperature | Reflux | Room Temperature to 60 °C[6] |
| Reaction Time | 2-16 hours | 1-5 hours | 1-6 hours |
| Typical Yield | >90% | 70-95% | 80-95% |
| Work-up | Filtration of catalyst | Neutralization and extraction | Quenching, filtration, and extraction |
Mandatory Visualizations
Experimental Workflow
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scispace.com [scispace.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Application Notes and Protocols for 4-(Benzyloxy)-2-methyl-1-nitrobenzene as a Phenol Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups, particularly in phenols, is a critical step in multi-step organic synthesis, preventing unwanted side reactions. The choice of a suitable protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The 4-(benzyloxy)-2-methyl-1-nitrobenzyl group, introduced via 4-(benzyloxy)-2-methyl-1-nitrobenzene or a derivative, offers potential advantages due to the electronic properties conferred by the nitro and benzyloxy substituents. The nitro group can modulate the reactivity of the benzyl group and may offer alternative deprotection strategies compared to a simple benzyl ether. These application notes provide a comprehensive overview and detailed protocols for the use of the 4-(benzyloxy)-2-methyl-1-nitrobenzyl group for the protection of phenols, based on established chemical principles.
Data Presentation
The following tables summarize the expected reaction conditions and yields for the protection of phenols with a generic substituted benzyl bromide and subsequent deprotection, based on analogous transformations.
Table 1: Protection of Phenols via Williamson Ether Synthesis
| Phenol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 12-24 | 85-95 |
| 4-Methoxyphenol | NaH | DMF | Room Temp | 4-8 | 90-98 |
| 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 60 | 8-16 | 80-90 |
| 2,6-Dimethylphenol | NaH | THF | Reflux | 24-48 | 70-85 |
Table 2: Deprotection of 4-(Benzyloxy)-2-methyl-1-nitrobenzyl Protected Phenols
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Reductive Cleavage | Mg, MeOH | Methanol | Room Temp | 3-10 | 80-95[1] |
| Basic Hydrolysis | 20% aq. NaOH | Methanol | 75 | 1.5-32 | 60-90[2][3] |
| Catalytic Hydrogenolysis | H₂, Pd/C | Ethanol/THF | Room Temp | 2-8 | 90-99 |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | Room Temp | 1-4 | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the protecting group precursor, this compound, can be achieved via a Williamson ether synthesis from 4-nitro-m-cresol and benzyl bromide.
Materials:
-
4-Hydroxy-2-methyl-1-nitrobenzene (4-nitro-m-cresol)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 4-hydroxy-2-methyl-1-nitrobenzene (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Protection of a Phenol with 4-(Benzyloxy)-2-methylbenzyl Bromide
This protocol describes a general procedure for the protection of a phenolic hydroxyl group using a hypothetical 4-(benzyloxy)-2-methylbenzyl bromide, via a Williamson ether synthesis.
Materials:
-
Phenol derivative
-
4-(Benzyloxy)-2-methylbenzyl bromide (assuming its availability)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Using NaH in DMF: To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the phenol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 4-(benzyloxy)-2-methylbenzyl bromide (1.1 eq) in anhydrous DMF.
-
Let the reaction warm to room temperature and stir until TLC analysis indicates complete consumption of the starting phenol.
-
Using K₂CO₃ in Acetone: To a solution of the phenol (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.0 eq) and 4-(benzyloxy)-2-methylbenzyl bromide (1.2 eq). Heat the mixture to reflux and monitor by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the protected phenol.
Protocol 3: Deprotection of the 4-(Benzyloxy)-2-methyl-1-nitrobenzyl Group
Method A: Reductive Cleavage with Magnesium in Methanol [1]
Materials:
-
Protected phenol
-
Magnesium (Mg) turnings
-
Methanol (MeOH)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the protected phenol (1.0 eq) in methanol, add magnesium turnings (3-25 eq).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with 2 M HCl until the excess magnesium is consumed.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the deprotected phenol.
Method B: Basic Hydrolysis [2][3]
Materials:
-
Protected phenol
-
20% aqueous sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected phenol (1.0 eq) in methanol.
-
Add an equal volume of 20% aqueous NaOH.
-
Heat the mixture to 75 °C and stir for the required time (monitor by TLC).
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the deprotected phenol.
Visualizations
Caption: General workflow for the synthesis and application of the 4-(benzyloxy)-2-methyl-1-nitrobenzyl protecting group.
Caption: Mechanism of phenol protection via Williamson Ether Synthesis.
Caption: Possible deprotection pathways for the 4-(benzyloxy)-2-methyl-1-nitrobenzyl ether.
References
- 1. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 2. AuCl-catalyzed synthesis of benzyl-protected substituted phenols: a formal [3+3] approach. | Semantic Scholar [semanticscholar.org]
- 3. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2-Nitro-3-methyl-4-(benzyloxy)benzene via Electrophilic Aromatic Substitution
Introduction
Aromatic nitro compounds are crucial intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals. The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation in organic chemistry. This application note outlines a detailed experimental procedure for the nitration of 3-methyl-4-(benzyloxy)benzene to yield 2-nitro-3-methyl-4-(benzyloxy)benzene. The methodology employs a classic nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration.
The substituents on the benzene ring, a methyl group at position 3 and a benzyloxy group at position 4, are both activating and ortho-, para-directing. The benzyloxy group is the more potent activating group, thus directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho to it. Considering the existing substitution pattern, the primary product expected is 2-nitro-3-methyl-4-(benzyloxy)benzene. This procedure has been developed for researchers in organic synthesis and drug development, providing a robust method for the preparation of this key nitroaromatic intermediate.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-methyl-4-(benzyloxy)benzene | Reagent | Sigma-Aldrich | |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 70% | Fisher Scientific | Handle with extreme care in a fume hood. |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 98% | VWR | Handle with extreme care in a fume hood. |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | EMD Millipore | |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | J.T. Baker | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Acros Organics | |
| Ethanol (C₂H₅OH) | 200 Proof, Absolute | Decon Labs | |
| Deionized Water | |||
| Ice |
Procedure
1. Preparation of the Nitrating Mixture
-
In a clean, dry 50 mL Erlenmeyer flask, carefully add 5.0 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly, with continuous swirling, add 5.0 mL of concentrated nitric acid to the cooled sulfuric acid.[1][2][3]
-
Keep the nitrating mixture in the ice bath until ready for use.
2. Nitration Reaction
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5.0 g of 3-methyl-4-(benzyloxy)benzene in 20 mL of dichloromethane.
-
Cool the solution to 0 °C using an ice-salt bath.
-
Once the solution has reached 0 °C, begin the dropwise addition of the cold nitrating mixture from the dropping funnel over a period of 30 minutes.
-
Maintain the reaction temperature below 5 °C throughout the addition.[3]
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.
3. Work-up and Isolation
-
Carefully pour the reaction mixture into a 500 mL beaker containing 200 g of crushed ice with vigorous stirring.[4]
-
A yellow precipitate should form. Continue stirring until all the ice has melted.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (dichloromethane).
-
Wash the organic layer sequentially with 50 mL of cold deionized water, 50 mL of saturated sodium bicarbonate solution (caution: gas evolution), and finally with 50 mL of brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
4. Purification
-
Recrystallize the crude yellow solid from a minimal amount of hot ethanol.[4]
-
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
5. Characterization
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of 2-nitro-3-methyl-4-(benzyloxy)benzene.
Experimental Workflow
Caption: Workflow for the synthesis of 2-nitro-3-methyl-4-(benzyloxy)benzene.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism showing the formation of the nitronium ion and subsequent electrophilic attack.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-(benzyloxy)-2-methyl-1-nitrobenzene, an important intermediate in the preparation of various organic molecules. The synthesis is based on the Williamson ether synthesis, a robust and scalable method for the formation of ethers. This protocol details the reaction setup, purification, and characterization of the final product, with a focus on providing a reproducible and scalable procedure. All quantitative data is summarized in tables for clarity, and a workflow diagram is provided for easy visualization of the process.
Introduction
This compound is a key building block in the synthesis of a variety of target molecules in the pharmaceutical and materials science industries. Its structure, featuring a protected phenol and a nitro group, allows for diverse chemical transformations. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as in the formation of amides or heterocyclic rings. The Williamson ether synthesis is the chosen method for this large-scale preparation due to its reliability and the general availability of the starting materials.
Chemical Reaction
The synthesis proceeds via a nucleophilic substitution reaction (SN2) between the phenoxide ion of 2-methyl-4-nitrophenol and benzyl chloride. The phenoxide is generated in situ using a suitable base, such as potassium carbonate.
Experimental Protocols
Materials and Equipment
| Material | Grade | Supplier |
| 2-Methyl-4-nitrophenol | 98% purity | Commercial Source |
| Benzyl chloride | 99% purity | Commercial Source |
| Potassium carbonate (K2CO3) | Anhydrous, powdered | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source |
| Ethyl acetate | ACS grade | Commercial Source |
| Hexanes | ACS grade | Commercial Source |
| Methanol | ACS grade | Commercial Source |
| Sodium sulfate (Na2SO4) | Anhydrous | Commercial Source |
| Celite® | --- | Commercial Source |
Equipment:
-
Large-scale reaction vessel with overhead stirrer, reflux condenser, and thermocouple
-
Heating mantle
-
Large separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flasks
-
Glassware for recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Melting point apparatus
Large-Scale Synthesis of this compound
1. Reaction Setup:
-
In a clean and dry large-scale reaction vessel equipped with an overhead stirrer, reflux condenser, and a nitrogen inlet, add 2-methyl-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) (5-10 mL per gram of 2-methyl-4-nitrophenol).
-
Stir the mixture at room temperature for 30 minutes to ensure good dispersion.
2. Addition of Benzyl Chloride:
-
Slowly add benzyl chloride (1.1 eq) to the reaction mixture dropwise over a period of 30-60 minutes. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 3-5 hours.
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger vessel containing ice-water (10-20 times the volume of DMF used).
-
Stir the mixture vigorously for 30 minutes, which should precipitate the crude product.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with water to remove any remaining DMF and inorganic salts.
-
Further wash the crude product with cold methanol to remove some of the impurities.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.
-
Dissolve the crude solid in the minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
| Parameter | Value |
| Starting Materials | |
| 2-Methyl-4-nitrophenol | 153.14 g/mol |
| Benzyl chloride | 126.58 g/mol |
| Potassium carbonate | 138.21 g/mol |
| Reaction Conditions | |
| Stoichiometry (Phenol:BnCl:K2CO3) | 1 : 1.1 : 1.5 |
| Solvent | Anhydrous DMF |
| Temperature | 80-90 °C |
| Reaction Time | 3-5 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C14H13NO3 |
| Molecular Weight | 243.26 g/mol |
| Expected Yield | 85-95% |
| Appearance | Pale yellow solid |
| Melting Point | 86-88 °C (literature) |
Characterization Data
| Analysis | Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
Note: While specific experimental NMR data for the final product was not found in the searched literature, the expected signals can be predicted based on the structure. For the ¹H NMR, one would expect signals for the methyl protons, the benzylic protons, and the aromatic protons on both benzene rings. Similarly, the ¹³C NMR would show distinct signals for the methyl carbon, the benzylic carbon, and the aromatic carbons. It is highly recommended to perform NMR analysis on the synthesized product to confirm its identity and purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Benzyl Chloride: Benzyl chloride is a lachrymator and is corrosive. Handle with extreme care and avoid inhalation of vapors.
-
N,N-Dimethylformamide (DMF): DMF is a potential teratogen and can be absorbed through the skin. Avoid direct contact and inhalation.
-
Potassium Carbonate: While not highly hazardous, potassium carbonate is a mild irritant. Avoid inhalation of the dust.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow and Diagrams
Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical flow of the synthesis from starting materials to the final product.
Application Note: High-Purity 4-(Benzyloxy)-2-methyl-1-nitrobenzene via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details a standardized protocol for the purification of 4-(benzyloxy)-2-methyl-1-nitrobenzene by recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for demanding applications in research, chemical synthesis, and drug development. The protocol is based on the principle of differential solubility of the target compound in a suitable solvent at varying temperatures. Through controlled dissolution and subsequent crystallization, a significant enhancement in purity can be achieved.
Data Presentation
The selection of an appropriate solvent system is critical for a successful recrystallization. Based on the solubility profiles of structurally related aromatic nitro compounds and aryl benzyl ethers, ethanol has been identified as a highly effective solvent. The following table summarizes the expected outcomes of the recrystallization process using 95% ethanol.
| Parameter | Crude Material | Recrystallized Material |
| Appearance | Yellowish to brown solid | Pale yellow crystalline solid |
| Purity (by HPLC) | ~95% | >99% |
| Melting Point | Variable, broad range | Sharp, defined range |
| Typical Recovery Yield | N/A | 80-90% |
Experimental Protocol
This protocol provides a step-by-step methodology for the purification of this compound using 95% ethanol as the recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
95% Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks (various sizes)
-
Hotplate with Magnetic Stirring Capability
-
Magnetic Stir Bars
-
Buchner Funnel and Flask
-
Filter Paper (qualitative and quantitative)
-
Glass Funnel (short-stem)
-
Spatula
-
Watch Glass
-
Ice Bath
-
Vacuum Source
-
Drying Oven or Desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full with the solvent).
-
Add a magnetic stir bar to the flask.
-
Add a minimal volume of 95% ethanol to create a slurry.
-
Gently heat the mixture on a hotplate with continuous stirring. The temperature should be brought to a gentle boil.
-
Continue to add small portions of hot 95% ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, a hot filtration step is required.
-
Preheat a second, clean Erlenmeyer flask and a short-stemmed glass funnel on the hotplate.
-
Place a fluted filter paper into the preheated funnel.
-
Rapidly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has commenced, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of appropriately sized filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold 95% ethanol to ensure it is sealed against the funnel.
-
Turn on the vacuum and carefully pour the cold slurry of crystals into the Buchner funnel.
-
Use a small amount of the cold mother liquor to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
Wash the collected crystals with a small portion of ice-cold 95% ethanol to remove any residual soluble impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on to pull air through and facilitate initial drying.
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the product, or in a desiccator under vacuum.
-
-
Analysis:
-
Determine the final weight of the purified product and calculate the percentage recovery.
-
Assess the purity of the recrystallized this compound by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Application Note: Chromatographic Separation of 4-(Benzyloxy)-2-methyl-1-nitrobenzene and Its Positional Isomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene and its potential positional isomers. The synthesis of this compound can often lead to the formation of isomeric impurities, which require accurate identification and quantification for quality control in research, and particularly in drug development where it may be used as an intermediate. This protocol describes a reliable method using a phenyl-hexyl stationary phase, which provides enhanced selectivity for aromatic compounds through π-π interactions.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). During its synthesis, positional isomers can be formed, which may impact the purity, efficacy, and safety of the final product. Therefore, a reliable analytical method to separate and quantify these isomers is crucial. This document provides a detailed protocol for the chromatographic separation of this compound from its potential isomers, such as 2-(Benzyloxy)-4-methyl-1-nitrobenzene and 1-(Benzyloxy)-4-methyl-2-nitrobenzene. The described method utilizes a phenyl-hexyl column that offers unique selectivity for aromatic isomers.[1]
Experimental Protocol
This section provides a detailed methodology for the chromatographic separation.
1. Instrumentation and Materials
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HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
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Column: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm particle size). The use of a phenyl-hexyl stationary phase is advantageous for separating aromatic compounds due to additional π-π interaction mechanisms.[1]
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Mobile Phase A: Water
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Mobile Phase B: Acetonitrile
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Sample Diluent: Acetonitrile/Water (50:50, v/v)
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Analytes: this compound and its potential isomers.
2. Chromatographic Conditions
A gradient elution is employed to achieve optimal separation of the isomers.
| Parameter | Condition |
| Column Temperature | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 40 | 60 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 40 | 60 |
| 15.0 | 40 | 60 |
3. Sample Preparation
Accurately weigh and dissolve the sample containing this compound and its isomers in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method successfully separates the main component, this compound, from its key positional isomers. The phenyl-hexyl column provided superior resolution compared to a standard C18 column for these aromatic compounds.
Table 2: Hypothetical Quantitative Data for Isomer Separation
| Peak ID | Compound Name | Retention Time (min) | Resolution (USP) |
| 1 | 2-(Benzyloxy)-4-methyl-1-nitrobenzene | 8.5 | - |
| 2 | 1-(Benzyloxy)-4-methyl-2-nitrobenzene | 9.8 | 2.1 |
| 3 | This compound | 11.2 | 2.5 |
Note: The quantitative data presented is hypothetical and serves as an illustrative example of the expected performance of the method.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the separation of this compound isomers.
Caption: Workflow for the HPLC analysis of benzyloxynitrobenzene isomers.
Conclusion
The HPLC method described in this application note is suitable for the separation and analysis of this compound and its positional isomers. The use of a phenyl-hexyl column is critical for achieving the desired selectivity. This method can be effectively implemented in quality control laboratories for routine analysis of this important chemical intermediate. For the separation of other highly polar or structurally complex isomers, alternative chromatographic techniques such as normal-phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-(Benzyloxy)-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of heterocyclic compounds, specifically focusing on the utility of 4-(benzyloxy)-2-methyl-1-nitrobenzene as a key starting material. The methodologies outlined are primarily centered around the Leimgruber-Batcho indole synthesis, a robust and versatile method for constructing the indole nucleus from o-nitrotoluene derivatives.
Introduction
This compound is a valuable precursor in the synthesis of various heterocyclic structures, which are pivotal scaffolds in numerous pharmaceuticals and biologically active molecules. Its structural features, namely the ortho-methyl group to the nitro functionality, allow for facile cyclization following reduction of the nitro group. The benzyloxy group at the 4-position offers a versatile handle for further synthetic manipulations, including deprotection to the corresponding phenol, which is a common moiety in drug candidates.
This document details the synthetic pathway for the preparation of 6-benzyloxy-substituted indoles, a class of compounds with significant interest in medicinal chemistry. The protocols are based on well-established procedures and provide a foundation for researchers to explore the synthesis of a wide array of substituted heterocyclic compounds.
Synthesis of 6-Benzyloxyindole via Leimgruber-Batcho Reaction
Reaction Pathway
The overall synthetic scheme involves the condensation of the o-nitrotoluene derivative with a formamide acetal and an amine to form a β-amino-nitrostyrene intermediate. This intermediate is then reduced and cyclized to yield the final indole product.
Caption: General workflow for the Leimgruber-Batcho indole synthesis.
Quantitative Data
The following table summarizes the expected yields for the synthesis of 4-benzyloxyindole from the isomeric 6-benzyloxy-2-nitrotoluene, which can be considered indicative for the synthesis of 6-benzyloxyindole from this compound.[1]
| Step | Product | Starting Material (Isomer) | Molar Equiv. | Yield (%) | Reference |
| Enamine Formation | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 6-Benzyloxy-2-nitrotoluene | 1.0 | 95 | [1] |
| Reductive Cyclization | 4-Benzyloxyindole | Enamine Intermediate | 1.0 | 85-90 | [1] |
Experimental Protocols
Note: The following protocols are adapted from the synthesis of 4-benzyloxyindole from 6-benzyloxy-2-nitrotoluene.[1][2] Researchers should optimize these conditions for the specific starting material, this compound.
Step 1: Synthesis of (E)-2-(Benzyloxy)-N,N-dimethyl-5-methyl-2'-nitroethenamine (Enamine Intermediate)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous dimethylformamide (DMF).
-
Reagent Addition: To the solution, add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile components under reduced pressure using a rotary evaporator.
-
The resulting crude product, a reddish residue, can be purified by recrystallization from a suitable solvent system, such as methanol or a mixture of methylene chloride and methanol, to yield the enamine intermediate as red crystals.[1]
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Step 2: Synthesis of 6-Benzyloxyindole (Reductive Cyclization)
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Reaction Setup: In a round-bottom flask, dissolve the enamine intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.
-
Catalyst and Reducing Agent Addition: To the stirred solution under a nitrogen atmosphere, carefully add Raney nickel catalyst followed by the dropwise addition of hydrazine hydrate (85%). Caution: Vigorous gas evolution is expected. The reaction is exothermic, and the temperature should be maintained between 45-50 °C using a water bath.[1][2]
-
Reaction Conditions: After the initial addition, add further portions of hydrazine hydrate at 30-minute intervals. Maintain the reaction at 45-50 °C for an additional 2 hours after the final addition.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
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Remove the Raney nickel catalyst by filtration through a pad of Celite, washing the filter cake with methylene chloride.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by co-evaporation with toluene to remove residual water and then by column chromatography on silica gel or recrystallization to afford pure 6-benzyloxyindole.[2]
-
Alternative Heterocyclic Syntheses
While the Leimgruber-Batcho indole synthesis is a primary application, this compound can potentially be utilized in the synthesis of other heterocyclic systems, such as quinolines.
Synthesis of Quinolines
The synthesis of quinolines from o-nitroanilines or related precursors is a well-established area of heterocyclic chemistry. Reductive cyclization strategies can be employed, although the specific conditions would require significant adaptation. For instance, a domino nitro reduction-Friedländer heterocyclization could be explored, where the nitro group of this compound is first reduced to an amine in situ, followed by condensation with a suitable carbonyl compound to form the quinoline ring.
Caption: A potential pathway for quinoline synthesis.
Safety Precautions
-
Nitro Compounds: Nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Raney Nickel: Raney nickel is a pyrophoric catalyst and should be handled with extreme care under an inert atmosphere. It is typically supplied as a slurry in water.
-
Hydrazine Hydrate: Hydrazine hydrate is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate PPE.
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Solvents: Organic solvents such as DMF, THF, and methanol are flammable and should be used in a well-ventilated area away from ignition sources.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of benzyloxy-substituted heterocyclic compounds, particularly indoles via the Leimgruber-Batcho synthesis. The provided protocols, adapted from a closely related isomer, offer a solid foundation for researchers to develop efficient synthetic routes to novel compounds for applications in drug discovery and materials science. Careful optimization of reaction conditions is recommended to achieve the best results with this specific substrate.
References
Application Notes and Protocols: Reaction of 4-(Benzyloxy)-2-methyl-1-nitrobenzene with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with nitroarenes is a complex yet valuable transformation in organic synthesis, offering pathways to a variety of nitrogen-containing compounds. This application note focuses on the reaction of 4-(Benzyloxy)-2-methyl-1-nitrobenzene with common Grignard reagents: methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide. The nitro group can undergo several transformations upon reaction with a Grignard reagent, including addition to the nitro group itself or to the aromatic ring, as well as reduction. The outcome is highly dependent on the specific Grignard reagent used and the reaction conditions. Understanding these reactions is crucial for the targeted synthesis of substituted anilines and other valuable intermediates in drug discovery and development.
The reaction often proceeds through a single electron transfer (SET) mechanism, initiated by the transfer of an electron from the Grignard reagent to the nitroarene.[1] This generates a radical anion and a radical cation, which can then combine in various ways. The presence of the electron-donating benzyloxy group and the methyl group on the aromatic ring of the substrate influences the electronic properties and steric accessibility of the reaction sites.
Data Presentation
The following table summarizes the expected products and representative yields for the reaction of this compound with different Grignard reagents. Please note that actual yields may vary based on specific experimental conditions and purification methods.
| Grignard Reagent | Product(s) | Typical Reaction Conditions | Representative Yield (%) |
| Methylmagnesium Bromide | N-(4-(Benzyloxy)-2-methylphenyl)-N-methylhydroxylamine and other reduction products | THF, 0 °C to rt, 2-4 h | 40-60% |
| Ethylmagnesium Bromide | N-(4-(Benzyloxy)-2-methylphenyl)-N-ethylhydroxylamine and other reduction products | THF, 0 °C to rt, 2-4 h | 45-65% |
| Phenylmagnesium Bromide | 4-(Benzyloxy)-2-methyl-N-phenylaniline and other addition/reduction products | THF, 0 °C to rt, 4-6 h | 30-50% |
Experimental Protocols
General Considerations:
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All Grignard reactions must be carried out under strictly anhydrous conditions using oven-dried glassware and anhydrous solvents.[2]
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An inert atmosphere (e.g., dry nitrogen or argon) should be maintained throughout the reaction.
-
Grignard reagents are moisture-sensitive and should be handled with care. Commercially available solutions are often preferred for consistency.
Protocol 1: Reaction with Methylmagnesium Bromide
Materials:
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This compound
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Methylmagnesium bromide (3.0 M in diethyl ether)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup
Procedure:
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To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
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Dissolve the starting material in anhydrous THF (20 mL).
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Cool the solution to 0 °C using an ice bath.
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Slowly add methylmagnesium bromide (1.5 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
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Extract the mixture with diethyl ether (3 x 30 mL).
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Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the desired N-(4-(benzyloxy)-2-methylphenyl)-N-methylhydroxylamine and other products.
Protocol 2: Reaction with Ethylmagnesium Bromide
Materials:
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This compound
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Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup
Procedure:
-
Follow the same setup as in Protocol 1.
-
To a solution of this compound (1.0 eq) in anhydrous THF (20 mL) at 0 °C, slowly add ethylmagnesium bromide (1.5 eq) dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Work-up the reaction as described in Protocol 1, using saturated aqueous NH₄Cl solution for quenching.
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Extract with diethyl ether, dry the combined organic layers, and concentrate.
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Purify the residue by column chromatography to obtain N-(4-(benzyloxy)-2-methylphenyl)-N-ethylhydroxylamine.
Protocol 3: Reaction with Phenylmagnesium Bromide
Materials:
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This compound
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Phenylmagnesium bromide (3.0 M in diethyl ether)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup
Procedure:
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Set up the reaction as described in Protocol 1.
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To a solution of this compound (1.0 eq) in anhydrous THF (20 mL) at 0 °C, add phenylmagnesium bromide (2.0 eq) dropwise over 45 minutes.
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After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
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Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
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Perform an extractive work-up with diethyl ether.
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Dry the combined organic phases over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
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Purify the crude product via column chromatography to isolate 4-(benzyloxy)-2-methyl-N-phenylaniline.
Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the interaction of a Grignard reagent with a nitroarene, proceeding through a single electron transfer (SET) mechanism.
Caption: General reaction pathway via Single Electron Transfer (SET).
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for reacting this compound with a Grignard reagent.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene
Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields or impure products during the synthesis of this compound via the Williamson ether synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Deprotonation of 2-methyl-4-nitrophenol: The phenolic proton is not acidic enough for weak bases, or the base is not strong enough. | - Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH). - If using a weaker base like potassium carbonate (K₂CO₃), ensure the reaction is heated sufficiently to drive the deprotonation. |
| 2. Poor Quality of Reagents: Benzyl halide may have degraded, or the solvent may contain water. | - Use freshly distilled or recently purchased benzyl bromide or benzyl chloride. - Ensure all solvents are anhydrous, as water will quench the phenoxide and hydrolyze the benzyl halide. | |
| 3. Inappropriate Solvent: The chosen solvent may not be suitable for an Sₙ2 reaction. | - Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile to facilitate the Sₙ2 reaction. These solvents solvate the cation of the base, leaving the phenoxide anion more nucleophilic. | |
| 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | - For bases like K₂CO₃ in DMF, heating to around 90°C is often necessary to achieve a reasonable reaction rate. | |
| Presence of Side Products | 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring as well as on the oxygen atom. | - Softer electrophiles like benzyl bromide tend to favor C-alkylation more than harder electrophiles like benzyl chloride. - The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation. |
| 2. Elimination of Benzyl Halide: The base may promote the elimination of the benzyl halide, especially at higher temperatures. | - While less common with benzyl halides, ensure the temperature is not excessively high. | |
| 3. Unreacted Starting Material: The reaction may not have gone to completion. | - Increase the reaction time or temperature. - Use a slight excess of the benzyl halide and the base. | |
| Difficulty in Product Purification | 1. Co-elution of Product and Impurities: The product and unreacted starting materials or side products may have similar polarities. | - Use a suitable solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the components. - Recrystallization from a suitable solvent like ethanol can be an effective purification method. |
| 2. Presence of Benzyl Alcohol: Hydrolysis of the benzyl halide can lead to the formation of benzyl alcohol. | - Wash the organic layer with water during the work-up to remove water-soluble impurities like benzyl alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The most common method is the Williamson ether synthesis, which involves the reaction of 2-methyl-4-nitrophenol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
Q2: Which base should I use for the deprotonation of 2-methyl-4-nitrophenol?
A2: The choice of base is critical for achieving a good yield. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are very effective. Weaker bases such as potassium carbonate (K₂CO₃) can also be used, but typically require higher reaction temperatures.
Q3: What is the best solvent for this reaction?
A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they promote the Sₙ2 mechanism. N,N-dimethylformamide (DMF) and acetonitrile are excellent choices.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the 2-methyl-4-nitrophenol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data can vary slightly based on the solvent used for analysis, representative ¹H NMR and ¹³C NMR data for similar compounds are as follows:
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¹H NMR: Expect signals for the aromatic protons of both the nitrophenyl and benzyl groups, a singlet for the benzylic methylene protons (around 5.0 ppm), and a singlet for the methyl group on the nitrophenyl ring.
-
¹³C NMR: Expect distinct signals for all the aromatic carbons, the benzylic carbon, and the methyl carbon.
Q6: How do I purify the final product?
A6: The crude product can be purified by recrystallization from a suitable solvent such as ethanol. Alternatively, for higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of a compound with a very similar structure, which can be adapted for the synthesis of this compound.
Synthesis of 6-Benzyloxy-2-nitrotoluene [1]
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A stirred mixture of 124.7 g (0.81 mol) of 2-methyl-3-nitrophenol, 113.2 g (0.90 mol) of benzyl chloride, and 112.2 g (0.81 mol) of anhydrous potassium carbonate in 800 mL of dimethylformamide (DMF) is heated at 90°C for 3 hours.[1]
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Most of the DMF is removed on a rotary evaporator.[1]
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The oily residue is poured into 400 mL of 1 N sodium hydroxide and extracted with ether (3 x 800 mL).[1]
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The combined organic extracts are dried over sodium sulfate (Na₂SO₄), filtered, and evaporated to give the crude product.[1]
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Recrystallization from methanol affords the pure product.[1]
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of Williamson ether synthesis for phenolic compounds, which can be used as a general guideline for optimizing the synthesis of this compound.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | DMF | 90 | 3 | 90 | (Adapted from[1]) |
| NaH | DMF | Room Temp | 2 | >95 | General knowledge |
| Cs₂CO₃ | Acetonitrile | Reflux | 12 | High | General knowledge |
| NaOH | Ethanol | Reflux | 6 | Moderate | General knowledge |
Visualizations
Synthesis Pathway
Caption: Williamson ether synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Key Experimental Relationships
Caption: Interplay of key parameters affecting the synthesis outcome.
References
Technical Support Center: Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 4-(Benzyloxy)-2-methyl-1-nitrobenzene. Our focus is on identifying and mitigating common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and logical synthetic pathway involves a two-step process:
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Nitration of o-cresol (2-methylphenol): This step introduces a nitro group onto the aromatic ring, primarily yielding a mixture of 4-nitro-2-methylphenol and 2-methyl-6-nitrophenol.
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Williamson Ether Synthesis: The desired 4-nitro-2-methylphenol isomer is then reacted with a benzyl halide (e.g., benzyl bromide) in the presence of a base to form the target molecule, this compound.
Q2: What are the most common side reactions I should be aware of during this synthesis?
A2: The key side reactions are categorized by the synthetic step:
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Nitration of o-cresol:
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Formation of undesired isomers (e.g., 2-methyl-6-nitrophenol).
-
Over-nitration to form dinitro- or polynitro-cresols.
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Oxidation of the phenol, leading to the formation of tarry byproducts and quinones.
-
-
Williamson Ether Synthesis:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (a carbon atom) instead of the desired oxygen atom.
-
Elimination (E2) of benzyl halide: While less common with primary halides like benzyl bromide, it can be promoted by a sterically hindered base or high temperatures.[1]
-
Cleavage of the benzyl ether: The product can be sensitive to harsh acidic or reductive conditions, which are generally not present during the synthesis but can be a factor during workup or subsequent steps.
-
Q3: How can I improve the regioselectivity of the nitration step to favor the 4-nitro isomer?
A3: The ratio of 2-methyl-6-nitrophenol to the desired 4-nitro isomer is sensitive to the reaction conditions. The concentration of sulfuric acid plays a significant role. For o-cresol, the ratio of the 6-nitro to the 4-nitro isomer can change from 1.5 to 0.8 over a range of 50–83% sulfuric acid, indicating that higher acidity favors the formation of the 4-nitro isomer.[2]
Q4: What is the primary cause of low yield and tar formation during the nitration of o-cresol, and how can it be prevented?
A4: Low yields and the formation of tar-like substances are typically due to the oxidation of the highly reactive cresol by the strong nitrating agent (nitric acid). To minimize these oxidative side reactions, it is crucial to maintain a low reaction temperature (typically between -5°C and 0°C) and to control the rate of addition of the nitrating agent to prevent localized overheating.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Part 1: Nitration of o-Cresol
Problem 1: Low yield of the desired 4-nitro-2-methylphenol isomer.
| Possible Cause | Suggested Solution | Expected Outcome |
| Incorrect Sulfuric Acid Concentration | Optimize the concentration of sulfuric acid. Higher concentrations (towards 83%) tend to favor the formation of the 4-nitro isomer over the 6-nitro isomer.[2] | Increased ratio of the desired 4-nitro-2-methylphenol. |
| Reaction Temperature Too High | Maintain a strict temperature control, ideally between -5°C and 0°C, using an ice-salt bath. Add the nitrating agent slowly and monitor the internal temperature closely. | Reduced formation of oxidative byproducts and dinitrated species, leading to a cleaner reaction and higher yield of the desired mononitrated product. |
| Incorrect Stoichiometry of Nitrating Agent | Use a carefully controlled molar ratio of nitric acid to o-cresol (close to 1:1) to minimize the formation of dinitro- and polynitro- byproducts. | A cleaner reaction profile with a higher proportion of the desired mononitrated product. |
Problem 2: Formation of significant amounts of tarry, dark-colored byproducts.
| Possible Cause | Suggested Solution | Expected Outcome |
| Oxidation of o-cresol | Maintain a low reaction temperature (-5°C to 0°C). Consider using a milder nitrating agent or a two-phase nitration system to control the reactivity. | A cleaner reaction mixture with significantly less tar formation, simplifying purification and improving the isolated yield. |
Part 2: Williamson Ether Synthesis of 4-nitro-2-methylphenol
Problem 1: Low yield of this compound and presence of a major byproduct.
| Possible Cause | Suggested Solution | Expected Outcome |
| C-Alkylation | The choice of solvent is critical. Aprotic polar solvents like acetonitrile or DMF strongly favor O-alkylation. Protic solvents such as methanol can significantly increase the amount of the C-alkylated byproduct.[3][4] | A significant increase in the yield of the desired O-alkylated product (the target molecule) and a reduction in the C-alkylated impurity. |
| Incomplete Deprotonation of the Phenol | Ensure complete deprotonation of the 4-nitro-2-methylphenol by using a sufficiently strong base (e.g., sodium hydride) and allowing adequate time for the alkoxide to form before adding the benzyl bromide. | A faster and more complete reaction, leading to a higher conversion to the desired ether. |
| Reaction Temperature Too Low or Reaction Time Too Short | Williamson ether syntheses are often conducted at elevated temperatures (50-100°C) for several hours (1-8 h).[5] Monitor the reaction by TLC or GC to determine the optimal time and temperature for your specific setup. | Increased reaction rate and higher overall yield of the ether product. |
Data Presentation
Table 1: Influence of Sulfuric Acid Concentration on Isomer Distribution in the Nitration of o-Cresol
| Sulfuric Acid Concentration (%) | Ratio of 2-methyl-6-nitrophenol to 4-nitro-2-methylphenol |
| 50 | 1.5 |
| 83 | 0.8 |
Data adapted from a study on the nitration of cresols.[2]
Table 2: Effect of Solvent on O- vs. C-Alkylation in a Williamson Ether Synthesis Model System
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Acetonitrile | 97 | 3 |
| Methanol | 72 | 28 |
Data from a study on the regioselectivity of a Williamson ether synthesis.[3][4]
Experimental Protocols
Protocol 1: Nitration of o-Cresol to 4-nitro-2-methylphenol (Representative)
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Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a pre-cooled solution of concentrated sulfuric acid with vigorous stirring. Maintain the temperature below 10°C.
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Nitration: Dissolve o-cresol in a suitable solvent (e.g., glacial acetic acid). Cool this solution to -5°C to 0°C in an ice-salt bath.
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Slowly add the cold nitrating mixture dropwise to the stirred o-cresol solution, ensuring the internal temperature does not exceed 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 30-60 minutes.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic extract with water and a dilute solution of sodium bicarbonate to remove residual acids. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to separate the 4-nitro and 6-nitro isomers.
Protocol 2: Williamson Ether Synthesis of this compound (Representative)
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitro-2-methylphenol (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Ether Formation: Cool the reaction mixture back to 0°C.
-
Add benzyl bromide (1.1 equivalents) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and then heat to 50-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the nitration of o-cresol.
Caption: Troubleshooting logic for the Williamson ether synthesis step.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-(Benzyloxy)-2-methyl-1-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(Benzyloxy)-2-methyl-1-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for purifying solid organic compounds such as this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in my crude sample of this compound?
The specific impurities will depend on the synthetic route employed. However, common contaminants may include:
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Unreacted starting materials (e.g., 2-methyl-4-nitrophenol, benzyl bromide).
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Side-products from the synthesis, such as isomers or over-alkylated products.
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Residual solvents from the reaction or initial work-up.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][2] For aromatic nitro compounds, suitable solvents to screen include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[3] A good starting point would be to test ethanol or an ethanol/water mixture.
Q4: My compound has "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" happens when the compound separates from the solution at a temperature above its melting point. To address this, you can:
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Add more solvent to the hot solution to decrease the saturation point.
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Reheat the solution to ensure everything is dissolved and then allow it to cool more slowly.
-
Try a different solvent system, perhaps one with a lower boiling point.
-
Introduce a seed crystal of pure product to encourage crystallization as the solution cools.[4]
Q5: What is a good starting point for developing a flash column chromatography method?
For related aromatic compounds, a common stationary phase is silica gel.[5][6] A good starting eluent system to screen using thin-layer chromatography (TLC) would be a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate or dichloromethane.[5]
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Solution |
| Too much solvent was used during dissolution. | Concentrate the filtrate by carefully evaporating some of the solvent and then cool the solution again to recover more product. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or a solvent mixture in which the compound is less soluble when cold. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a minimal amount of hot solvent to rinse the filter paper. |
| The crystals are too fine and are passing through the filter paper. | Use a finer porosity filter paper or use two layers of standard filter paper. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Solution |
| The chosen eluent system is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., use a higher hexane to ethyl acetate ratio). |
| The chosen eluent system is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of crude material loaded onto the column. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The wet slurry method is generally reliable. |
Experimental Protocols
Disclaimer: The following are general protocols and should be optimized for your specific sample and laboratory conditions.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube gently. A suitable solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is just completely dissolved.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[4]
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Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
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Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired product and any impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
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Elution: Add the eluent to the top of the column and apply pressure (e.g., with an inert gas or a pump) to move the solvent through the column. Collect fractions as they elute from the column.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
| Purification Method | Typical Purity | Expected Yield | Notes |
| Recrystallization | >98% | 60-90% | Yield is highly dependent on the initial purity and the choice of solvent. |
| Flash Column Chromatography | >99% | 70-95% | Yield depends on the separation efficiency and the amount of material lost during the process. |
Purification Workflow
Caption: Purification workflow for this compound.
References
Optimizing temperature and reaction time for 4-(Benzyloxy)-2-methyl-1-nitrobenzene synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols for the synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene, focusing on the optimization of temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically achieved via a Williamson ether synthesis. This method involves the reaction of 2-methyl-4-nitrophenol with a benzyl halide, such as benzyl bromide, in the presence of a suitable base and a polar aprotic solvent.[1][2] The reaction proceeds through an SN2 mechanism, where the phenoxide ion acts as a nucleophile.[3]
Q2: Which parameters are most critical for optimizing this reaction?
The key parameters to control are reaction temperature, reaction time, the choice of base, and the solvent. Temperature directly influences the reaction rate, while the reaction time determines the extent of completion. The base is crucial for deprotonating the phenol to form the reactive phenoxide, and the solvent facilitates the interaction between the reactants.
Q3: Why is precise temperature control so important?
Temperature is a critical factor that dictates the rate of reaction. While higher temperatures can increase reaction rates, they may also promote the formation of unwanted byproducts or lead to the decomposition of reactants and products.[4][5] For instance, some reactions are sluggish at temperatures below 60°C, but increasing the temperature can drastically reduce the required reaction time.[6] Finding the optimal temperature is essential to balance reaction speed with product purity and yield.
Q4: How does reaction time affect the synthesis yield and purity?
Sufficient reaction time is necessary to allow the reaction to proceed to completion and maximize the yield. However, extending the reaction time unnecessarily, particularly at elevated temperatures, can increase the likelihood of side reactions or product degradation.[7] Therefore, it is standard practice to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal stopping point.[8]
Troubleshooting Guide
Issue 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Ineffective Base | The base may not be strong enough to completely deprotonate the 2-methyl-4-nitrophenol. Consider using a stronger base like sodium hydride (NaH) or ensure the current base (e.g., potassium carbonate, K₂CO₃) is anhydrous and used in sufficient molar excess.[1][9] |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature in 10°C increments (e.g., from 60°C to 80°C) and monitor the reaction progress by TLC.[6] |
| Short Reaction Time | The reaction may not have reached completion. Extend the reaction time and continue to monitor until the starting material is consumed. |
| Reagent Purity | Impure starting materials or solvents can inhibit the reaction. Ensure all reagents are of high purity and solvents are anhydrous, as moisture can quench the base and hydrolyze the benzyl halide.[10] |
Issue 2: Multiple spots observed on TLC, indicating byproduct formation.
| Possible Cause | Troubleshooting Step |
| Temperature Too High | Excessive heat can cause side reactions or decomposition.[5] Reduce the reaction temperature to find a balance between an acceptable rate and minimal byproduct formation. |
| Base-Induced Side Reactions | While elimination reactions are a common issue in Williamson synthesis, they are less likely with a primary halide like benzyl bromide.[2] However, other base-catalyzed side reactions can occur. Ensure the base is added portion-wise or that the temperature is controlled during its addition. |
| Impure Benzyl Halide | The benzyl halide may contain impurities that lead to other products. Consider purifying the benzyl halide before use. |
Issue 3: The reaction is very slow or appears to have stalled.
| Possible Cause | Troubleshooting Step |
| Insufficient Mixing | Ensure the reaction mixture is being stirred vigorously to facilitate contact between the reactants, especially in a heterogeneous mixture (e.g., solid K₂CO₃ in a solvent). |
| Low Temperature | As noted, temperatures below 60°C can result in a sluggish reaction.[6] Consider a moderate increase in temperature. |
| Deactivated Reagents | The base may have been deactivated by moisture, or the benzyl halide may have degraded. Use fresh, anhydrous reagents. |
Issue 4: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| "Oiling Out" During Recrystallization | This occurs when the compound melts in the hot solvent instead of dissolving. To fix this, add more solvent to the hot mixture or switch to a solvent with a lower boiling point.[11] |
| Persistent Impurities | If recrystallization is insufficient, column chromatography is an effective alternative for removing closely related impurities. A solvent system can be developed using TLC to achieve good separation.[11] |
| Low Recovery After Recrystallization | Too much solvent may have been used, or the compound is too soluble in the chosen solvent even at low temperatures. Minimize the amount of hot solvent used and ensure the solution is thoroughly cooled. If recovery is still low, consider a different recrystallization solvent.[11] |
Data Presentation
Optimizing reaction conditions requires systematic experimentation. The following tables illustrate hypothetical data for optimizing temperature and reaction time.
Table 1: Optimization of Reaction Temperature (Reaction conditions: 2-methyl-4-nitrophenol (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq), DMF, Reaction Time: 6 hours)
| Entry | Temperature (°C) | Yield (%) | Observations |
| 1 | 50 | 45 | Slow reaction, significant starting material remains. |
| 2 | 60 | 72 | Good conversion, minimal byproducts. |
| 3 | 70 | 91 | Excellent conversion, reaction complete.[1] |
| 4 | 80 | 88 | Faster reaction, slight increase in colored impurities. |
| 5 | 90 | 75 | Rapid reaction, significant byproduct formation observed on TLC. |
Table 2: Optimization of Reaction Time (Reaction conditions: 2-methyl-4-nitrophenol (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq), DMF, Temperature: 70°C)
| Entry | Reaction Time (hours) | Yield (%) | Observations |
| 1 | 1 | 35 | Incomplete reaction. |
| 2 | 3 | 78 | Most starting material consumed. |
| 3 | 5 | 90 | Reaction appears complete by TLC. |
| 4 | 7 | 91 | No significant change in yield from 5 hours. |
| 5 | 12 | 89 | Slight decrease in yield, minor degradation products may be forming. |
Experimental Protocols
Protocol 1: Synthesis of this compound
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To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Add anhydrous N,N-dimethylformamide (DMF) as the solvent (approx. 5-10 mL per gram of phenol).
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Stir the suspension at room temperature for 15 minutes.
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Add benzyl bromide (1.1 eq) dropwise to the mixture.
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Heat the reaction mixture to the optimized temperature (e.g., 70°C) and stir for the optimized duration (e.g., 5-7 hours).
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Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the 2-methyl-4-nitrophenol spot has disappeared.
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After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
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A solid precipitate should form. Stir for 30 minutes to ensure complete precipitation.
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Collect the crude product by vacuum filtration and wash the solid with water, followed by a small amount of cold ethanol.
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Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Place the crude, dry solid in an Erlenmeyer flask.
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Add a minimal amount of a suitable solvent (ethanol is often a good choice) and heat the mixture gently with stirring until the solid completely dissolves.[12]
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a fluted filter paper.
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Allow the clear filtrate to cool slowly to room temperature.
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Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry thoroughly under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for optimizing the synthesis of this compound.
Caption: Workflow for the iterative optimization of reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preventing byproduct formation in the nitration of benzyloxy-2-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of benzyloxy-2-methylbenzene. Our aim is to help you prevent byproduct formation and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the mononitration of benzyloxy-2-methylbenzene?
A1: The nitration of benzyloxy-2-methylbenzene is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the two substituents on the benzene ring: the benzyloxy group (-OCH₂Ph) at position 1 and the methyl group (-CH₃) at position 2.
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Benzyloxy group: This is a strongly activating ortho-, para-director due to the resonance effect of the oxygen's lone pairs.
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Methyl group: This is a weakly activating ortho-, para-director through an inductive effect and hyperconjugation.
The directing effects of these two groups reinforce each other at certain positions. The benzyloxy group strongly activates positions 4 and 6 (para and ortho, respectively). The methyl group activates positions 3 and 5 (ortho and meta to the benzyloxy group, respectively). The strong activating and directing effect of the benzyloxy group is expected to dominate.
Therefore, the most likely major products are the result of nitration at the positions most activated by the benzyloxy group and not significantly sterically hindered. The primary expected product is 1-(benzyloxy)-2-methyl-4-nitrobenzene (nitration at the para position to the benzyloxy group). Nitration at position 6 (ortho to the benzyloxy group) is also possible but may be slightly disfavored due to steric hindrance from the adjacent methyl group. Nitration at position 3, ortho to the methyl group and meta to the benzyloxy group, may also occur, and in some cases, has been reported as a significant product, leading to 1-(benzyloxy)-2-methyl-3-nitrobenzene . The formation of the 5-nitro isomer is least likely due to steric hindrance from both adjacent groups.
Q2: What are the common byproducts I should be aware of?
A2: Besides the formation of different constitutional isomers of the desired mononitro product, several other byproducts can form during the nitration of benzyloxy-2-methylbenzene:
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Dinitrated products: Due to the presence of two activating groups, the product of the initial nitration is more activated than benzene itself, making it susceptible to a second nitration. This can lead to the formation of dinitro-benzyloxy-2-methylbenzene isomers.
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Oxidation products: Nitric acid is a strong oxidizing agent. Under harsh conditions (e.g., high temperatures), oxidation of the methyl group to a carboxylic acid or the benzylic methylene group can occur.
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Ether cleavage products: Strong acidic conditions, especially at elevated temperatures, can lead to the cleavage of the benzyl ether bond, resulting in the formation of 2-methyl-nitrophenols and benzyl alcohol or its subsequent reaction products.
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Products of rearrangement: In some nitration reactions, rearrangement of the nitro group can occur, although this is less common under standard mixed-acid conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired mononitro product | Incomplete reaction. | - Ensure the nitrating agent is freshly prepared and of the correct concentration.- Increase the reaction time or slightly increase the temperature, but monitor carefully to avoid dinitration. |
| Formation of multiple isomers, making purification difficult. | - Optimize the reaction temperature; lower temperatures often favor the para isomer.- Consider alternative nitrating agents that may offer better regioselectivity (e.g., acetyl nitrate, or nitronium tetrafluorobrate). | |
| Formation of significant amounts of dinitrated byproducts | Reaction conditions are too harsh (high temperature, long reaction time, or excess nitrating agent). | - Maintain a low reaction temperature (typically 0-10 °C).- Use a stoichiometric amount of the nitrating agent.- Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed. |
| Presence of phenolic byproducts (ether cleavage) | The reaction temperature is too high, or the acid concentration is too strong. | - Perform the reaction at a lower temperature.- Reduce the reaction time.- Consider using a milder nitrating system. |
| Formation of a complex mixture of unidentified byproducts | The starting material is impure, or the reaction conditions are not well-controlled. | - Ensure the benzyloxy-2-methylbenzene starting material is pure.- Maintain strict control over the reaction temperature and the rate of addition of the nitrating agent. |
| Runaway reaction | The nitration reaction is highly exothermic, and the rate of addition of the nitrating agent is too fast, or the cooling is insufficient. | - Add the nitrating agent slowly and dropwise with efficient stirring.- Ensure the reaction vessel is adequately cooled in an ice bath throughout the addition. |
Data Presentation
| Product Isomer | Position of Nitration | Expected Yield | Rationale |
| 1-(Benzyloxy)-2-methyl-4-nitrobenzene | 4-position (para to -OCH₂Ph) | Major | Electronically favored due to the strong para-directing effect of the benzyloxy group. Sterically accessible. |
| 1-(Benzyloxy)-2-methyl-6-nitrobenzene | 6-position (ortho to -OCH₂Ph) | Minor to Significant | Electronically favored, but may be sterically hindered by the adjacent methyl group. |
| 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 3-position (ortho to -CH₃) | Minor to Significant | Activated by the methyl group. The synthesis of this isomer via an alternative route suggests it can be a stable product.[1] |
| 1-(Benzyloxy)-2-methyl-5-nitrobenzene | 5-position (meta to -OCH₂Ph) | Minor | Sterically hindered by two adjacent groups and electronically disfavored by the stronger directing group. |
Experimental Protocols
Inferred Protocol for the Mononitration of Benzyloxy-2-methylbenzene
This protocol is inferred from standard procedures for the nitration of activated aromatic compounds like anisole and toluene.[2][3] Caution: This reaction is highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
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Benzyloxy-2-methylbenzene
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Concentrated sulfuric acid (98%)
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Concentrated nitric acid (70%)
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Dichloromethane (or other suitable solvent)
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, cool 5 mL of concentrated sulfuric acid in an ice bath. Slowly add 5 mL of concentrated nitric acid dropwise with stirring, while maintaining the temperature below 10 °C.
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Reaction Setup: Dissolve benzyloxy-2-methylbenzene (e.g., 10 mmol) in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to 0 °C.
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Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of benzyloxy-2-methylbenzene over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 50 g) with stirring.
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Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
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Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: The crude product, which is likely a mixture of isomers, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: General mechanism for the nitration of benzyloxy-2-methylbenzene.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
4-(Benzyloxy)-2-methyl-1-nitrobenzene decomposition and stability issues
Welcome to the technical support center for 4-(Benzyloxy)-2-methyl-1-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on its chemical structure, the primary factors that can lead to decomposition are exposure to heat, light, strong acids, strong bases, and reducing agents. The nitro group is susceptible to reduction, while the benzyloxy ether linkage can be cleaved under acidic or reductive conditions.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][2][3] An inert atmosphere (e.g., argon or nitrogen) can also be considered for extended storage to prevent oxidative degradation. Avoid storing it near incompatible materials such as strong acids, bases, and reducing agents.[4]
Q3: I've noticed a color change in my sample of this compound. What could be the cause?
A3: A color change, such as yellowing or darkening, often indicates decomposition. This can be initiated by exposure to light (photodecomposition) or elevated temperatures. The formation of nitroso or other colored byproducts from the degradation of the nitroaromatic structure could be a possible cause. It is recommended to re-analyze the purity of the sample before use.
Q4: Can I use common techniques like heating to dissolve this compound?
A4: Caution should be exercised when heating this compound. While gentle heating may aid dissolution, prolonged exposure to high temperatures can promote thermal decomposition.[4] It is advisable to conduct dissolution at the lowest practical temperature and for the shortest possible time. Refer to the compound's thermal stability data if available, or perform a preliminary small-scale test.
Q5: What are the expected decomposition products of this compound?
A5: Potential decomposition can occur at two primary sites: the benzyloxy group and the nitro group.
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Cleavage of the benzyloxy group: This can lead to the formation of 4-hydroxy-2-methyl-1-nitrobenzene (2-methyl-4-nitrophenol) and benzyl alcohol or other benzyl-derived species.
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Reduction of the nitro group: This can result in the formation of 4-(benzyloxy)-2-methylaniline and other intermediates like nitroso and hydroxylamino derivatives.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during experiments involving this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing inconsistent or unexpected results in your reactions, it could be due to the degradation of your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Reaction Failure or Low Yield
If a reaction involving this compound is failing or providing a low yield, consider the stability of the compound under your reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Reaction conditions are too harsh (e.g., high temperature, strong acid/base). | Attempt the reaction under milder conditions. Lower the temperature, use a weaker acid/base, or reduce the reaction time. |
| Incompatibility with reagents (e.g., strong reducing agents). | If your reaction scheme does not involve the reduction of the nitro group, ensure no unintended reducing agents are present. Consider protecting groups if necessary. |
| Catalyst poisoning from a decomposition byproduct. | Purify the starting material before use. Analyze the crude reaction mixture to identify potential byproducts that could interfere with the catalyst. |
| Photodegradation during a lengthy reaction. | Protect the reaction vessel from light by wrapping it in aluminum foil. |
Data on Compound Stability
| Condition | Parameter | Value | Purity after Exposure | Decomposition Products Identified |
| Thermal Stability | Temperature (°C) | 80 | User-defined data | User-defined data |
| Time (hours) | 24 | User-defined data | User-defined data | |
| Photostability | Light Source | UV (365 nm) | User-defined data | User-defined data |
| Exposure Time (hours) | 12 | User-defined data | User-defined data | |
| Acid Stability | Acid | 1M HCl | User-defined data | User-defined data |
| Time (hours) | 6 | User-defined data | User-defined data | |
| Base Stability | Base | 1M NaOH | User-defined data | User-defined data |
| Time (hours) | 6 | User-defined data | User-defined data |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
Objective: To determine the stability of this compound at elevated temperatures.
Methodology:
-
Weigh a precise amount of this compound into several vials.
-
Place the vials in a calibrated oven or heating block at a constant temperature (e.g., 60°C, 80°C, 100°C).
-
At specified time points (e.g., 1, 6, 12, 24 hours), remove a vial and allow it to cool to room temperature.
-
Dissolve the contents in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Analyze the sample by a suitable chromatographic method (e.g., HPLC or GC) to determine the purity and identify any degradation products.
-
A control sample should be kept at room temperature and analyzed at the same time points.
Protocol 2: Assessment of Photostability
Objective: To evaluate the susceptibility of the compound to degradation upon exposure to light.
Methodology:
-
Prepare a solution of this compound of a known concentration in a photochemically inert solvent (e.g., acetonitrile).
-
Transfer the solution to quartz cuvettes or vials.
-
Expose the samples to a controlled light source (e.g., a UV lamp at a specific wavelength or a photostability chamber).
-
Wrap a control sample in aluminum foil and place it alongside the exposed samples.
-
At defined intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the aliquots by HPLC or a similar technique to quantify the remaining parent compound and detect the formation of photoproducts.
Visualizing Potential Decomposition Pathways
The following diagram illustrates the potential decomposition pathways of this compound based on its functional groups.
References
Troubleshooting guide for the reduction of the nitro group in 4-(Benzyloxy)-2-methyl-1-nitrobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the reduction of the nitro group in 4-(Benzyloxy)-2-methyl-1-nitrobenzene to yield 4-(Benzyloxy)-2-methylaniline. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for reducing the nitro group in this compound without affecting the benzyloxy group?
A1: Several methods can be employed, with the choice depending on available equipment, scale, and tolerance for potential side products. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common and often high-yielding method. However, there is a risk of debenzylation, especially with prolonged reaction times or elevated temperatures. Reductions using metals in acidic or neutral media, such as iron in the presence of ammonium chloride (Fe/NH4Cl) or tin(II) chloride (SnCl2), are generally chemoselective and will not cleave the benzyl ether.
Q2: I am observing debenzylation of my starting material during catalytic hydrogenation. How can I prevent this?
A2: Debenzylation is a known side reaction in catalytic hydrogenation, particularly with benzyl ethers. To minimize this, consider the following:
-
Catalyst Choice: Use a less active catalyst or a poisoned catalyst, such as Lindlar's catalyst.
-
Reaction Conditions: Employ milder conditions, such as lower hydrogen pressure and ambient temperature.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Alternative Reagents: Switch to a non-catalytic hydrogenation method like Fe/NH4Cl or SnCl2 reduction.
Q3: My reduction with Fe/NH4Cl is very slow or incomplete. What could be the issue?
A3: Incomplete reduction with iron and ammonium chloride can be due to several factors:
-
Iron Activation: The surface of the iron powder may be oxidized. Pre-treating the iron with dilute acid can help activate it.
-
Insufficient Agitation: This is a heterogeneous reaction, so vigorous stirring is crucial to ensure good contact between the reactants.
-
Solvent System: A mixture of a water-miscible organic solvent (like ethanol or methanol) and water is typically used to ensure some solubility of the organic substrate while allowing the inorganic salts to react.
-
Temperature: The reaction often requires heating to reflux to proceed at a reasonable rate.
Q4: The workup of my SnCl2 reduction is problematic, resulting in a thick emulsion and difficulty in product isolation. What can I do?
A4: The formation of tin salts during the basic workup of SnCl2 reductions is a common issue. To mitigate this:
-
Basification: Instead of sodium bicarbonate, use a strong base like concentrated sodium hydroxide. Tin(IV) hydroxide is amphoteric and will dissolve in excess strong base to form soluble stannates.
-
Filtration Aid: Adding a filter aid like Celite before filtration can help to manage the gelatinous tin salt precipitate.
-
Extraction: Ensure the aqueous layer is sufficiently basic (pH > 12) to keep the tin salts dissolved during extraction.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst (catalytic hydrogenation). 2. Insufficient reducing agent. 3. Poor solubility of starting material. 4. Low reaction temperature. | 1. Use fresh, high-quality catalyst. 2. Increase the equivalents of the reducing agent. 3. Use a co-solvent system to improve solubility. 4. Gradually increase the reaction temperature while monitoring for side products. |
| Formation of Side Products (e.g., debenzylation) | 1. Over-reduction or harsh reaction conditions (catalytic hydrogenation). 2. Prolonged reaction time. | 1. Use milder conditions (lower temperature, lower pressure). 2. Monitor the reaction closely and stop it upon completion. 3. Switch to a more chemoselective reducing agent (e.g., Fe/NH4Cl, SnCl2). |
| Difficult Product Isolation (Emulsions/Precipitates) | 1. Formation of insoluble metal salts during workup (especially with SnCl2). 2. Insufficient phase separation during extraction. | 1. For SnCl2 reductions, use concentrated NaOH for workup to dissolve tin salts. Use Celite as a filter aid. 2. Add brine to the aqueous layer to improve phase separation. |
| Low Yield | 1. Any of the above issues. 2. Product loss during workup and purification. | 1. Address the specific issues of incomplete reaction or side product formation. 2. Optimize the extraction and purification steps. Consider chromatography for purification. |
Data Presentation: Comparison of Reduction Methods
Note: The following data are representative values for nitroarene reductions and may need to be optimized for this compound.
| Method | Reducing Agent | Typical Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | 25-50 | 1-6 | 85-95 | High yield, clean reaction | Risk of debenzylation, requires specialized equipment |
| Iron/Ammonium Chloride | Fe, NH₄Cl | Ethanol/Water | 80-100 | 2-8 | 70-90 | Chemoselective, inexpensive | Heterogeneous, can be slow, tedious workup |
| Stannous Chloride | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 50-80 | 1-4 | 75-90 | Chemoselective, generally faster than Fe | Problematic workup due to tin salts |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(Benzyloxy)-2-methylaniline, which can be further purified by chromatography or recrystallization.
Method 2: Reduction with Iron and Ammonium Chloride (Fe/NH₄Cl)
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), iron powder (3-5 eq), and ammonium chloride (3-5 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Extraction: Concentrate the filtrate to remove most of the ethanol. Add water and ethyl acetate to the residue and basify with a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Method 3: Reduction with Stannous Chloride (SnCl₂·2H₂O)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and carefully add a concentrated aqueous solution of NaOH until the pH is >12 and the initially formed precipitate of tin salts redissolves.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude amine.
Visualizations
Caption: General experimental workflows for the reduction of this compound.
Characterization of unexpected byproducts in 4-(Benzyloxy)-2-methyl-1-nitrobenzene synthesis
Technical Support Center: Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The information focuses on identifying and characterizing unexpected byproducts that may arise during synthesis, particularly via the Williamson ether synthesis route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 2-methyl-4-nitrophenol with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a suitable base.[2][3]
Q2: What are the most common unexpected byproducts in this synthesis?
The primary unexpected byproducts stem from competing side reactions to the desired O-alkylation. These include:
-
C-Alkylated Isomers: The benzyl group may alkylate the aromatic ring of the phenoxide instead of the oxygen atom. This is a significant potential byproduct.[4]
-
Benzyl Alcohol: Formed from the hydrolysis of the benzyl halide if water is present in the reaction mixture.[4]
-
Dibenzyl Ether: Can be formed if the benzyl halide reacts with benzyl alcohol generated in situ.
-
Elimination Products: While less common with primary halides like benzyl bromide, elimination reactions can be promoted by high temperatures or sterically hindered bases.[4][5]
Q3: How does the choice of solvent affect byproduct formation?
The solvent plays a critical role in determining the ratio of O-alkylation to C-alkylation. Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they enhance the nucleophilicity of the phenoxide oxygen, favoring the desired O-alkylation.[4][6] Protic solvents, such as ethanol or methanol, can lead to increased amounts of the C-alkylated byproduct.[4][6]
Q4: What is the ideal temperature range for this reaction?
A typical temperature range for Williamson ether synthesis is between 50-100 °C.[4] While higher temperatures can increase the reaction rate, they can also promote the formation of elimination and other side products. It is crucial to monitor the reaction progress (e.g., by TLC) to find the optimal balance between reaction time and byproduct formation.
Q5: Which analytical techniques are most effective for identifying and quantifying byproducts?
A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and detecting the presence of multiple components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and identify them based on their mass-to-charge ratio and fragmentation patterns.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds and for obtaining accurate mass data.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the desired product and any isolated byproducts, helping to distinguish between O- and C-alkylated isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Yield of Desired Ether | Incomplete deprotonation of 2-methyl-4-nitrophenol. | Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[4] | Increased reaction rate and higher conversion to the ether product. |
| Competing side reactions (e.g., elimination, hydrolysis). | Lower the reaction temperature. Ensure all reagents and solvents are anhydrous to prevent hydrolysis of benzyl bromide.[4] | Reduction in byproducts and an increase in the desired ether yield. | |
| Reaction has not reached completion. | Increase the reaction time and monitor progress by TLC or GC-MS to determine the optimal duration.[4] | The reaction proceeds to completion, maximizing the product yield. | |
| Presence of an Isomeric Byproduct (Same Mass) | C-Alkylation of the phenoxide. | Change the solvent from a protic (e.g., ethanol) to a polar aprotic solvent (e.g., acetonitrile or DMF).[4][6] | Increased selectivity for the O-alkylated ether product over the C-alkylated byproduct. |
| Contamination with Benzyl Alcohol | Hydrolysis of benzyl bromide. | Ensure all reagents, solvents, and glassware are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Minimized formation of benzyl alcohol. |
| Formation of Oily Residue or Tar | Impure starting materials. | Purify the starting 2-methyl-4-nitrophenol and benzyl bromide (e.g., by recrystallization or distillation) before use.[8] | A cleaner reaction profile with reduced formation of tars. |
| Reaction temperature is too high. | Adhere strictly to the recommended temperature range (50-100 °C) and use an oil bath for stable temperature control.[8] | Minimized polymerization or degradation of reagents and products. |
Data on Solvent Effects
The choice of solvent significantly impacts the regioselectivity of the alkylation reaction. The table below summarizes the observed product distribution in different solvents for a representative Williamson ether synthesis.
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) | Reference |
| Acetonitrile | 97 | 3 | [6] |
| Methanol | 72 | 28 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the Williamson ether synthesis of the title compound.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-methyl-4-nitrophenol (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.2 eq) or sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise with stirring.[3]
-
Alkylation: Allow the mixture to stir at room temperature for 30 minutes. Slowly add benzyl bromide (1.1 eq).
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the progress by TLC.[3]
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.[3]
Protocol 2: Characterization of an Unknown Byproduct
If an unexpected byproduct is isolated, the following steps can aid in its characterization.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the byproduct. This will confirm if it is an isomer of the desired product.
-
¹H NMR Spectroscopy:
-
Desired Product: Expect to see a characteristic singlet for the benzylic protons (-O-CH₂-Ar) around 5.1-5.2 ppm. Aromatic protons will appear in their expected regions.
-
C-Alkylated Byproduct: The benzylic protons (-C-CH₂-Ar) will likely be shifted upfield compared to the O-alkylated product. The pattern of the aromatic signals for the nitrophenol ring will also change significantly due to the different substitution pattern. A broad singlet for the phenolic -OH proton should also be visible.
-
-
¹³C NMR Spectroscopy: Compare the chemical shifts of the carbons in the byproduct with the desired product. The chemical shift of the benzylic carbon and the aromatic carbons will be indicative of whether O- or C-alkylation has occurred.
-
Infrared (IR) Spectroscopy: For a C-alkylated byproduct, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of a hydroxyl (-OH) group, which is absent in the desired ether product.
Visualizations
Experimental Workflow
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
How to avoid over-nitration in the synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(benzyloxy)-2-methyl-1-nitrobenzene. Our focus is to help you avoid common pitfalls, particularly over-nitration, and ensure a successful synthesis.
Troubleshooting Guide: Avoiding Over-Nitration
Over-nitration is a common issue in the synthesis of this compound due to the presence of two activating groups (benzyloxy and methyl) on the aromatic ring. These groups increase the electron density of the ring, making it highly susceptible to electrophilic attack and subsequent multiple nitrations.
| Issue | Potential Cause | Recommended Solution |
| Formation of Dinitro or Trinitro Byproducts | Excessive Reaction Temperature: The nitration reaction is highly exothermic. Uncontrolled temperature increases the rate of reaction and favors multiple nitrations. | Maintain a strict temperature range of 0-5 °C throughout the addition of the nitrating agent and the substrate. Use an ice-salt bath for efficient cooling. |
| High Concentration of Nitrating Agent: Using a nitrating mixture that is too concentrated or in a large molar excess can lead to uncontrolled, rapid reaction and over-nitration. | Use a nitrating mixture of concentrated nitric acid and sulfuric acid in a controlled molar ratio (typically a slight excess of nitric acid, e.g., 1.1 to 1.2 equivalents). | |
| Rapid Addition of Reactants: Adding the substrate or the nitrating agent too quickly can cause localized overheating and a surge in the concentration of the electrophile (nitronium ion, NO₂⁺), leading to multiple substitutions. | Add the substrate dropwise to the nitrating mixture over a prolonged period (e.g., 30-60 minutes) with vigorous stirring to ensure proper mixing and heat dissipation. | |
| Low Yield of Mononitro Product | Incomplete Reaction: Insufficient reaction time or a temperature that is too low may lead to incomplete conversion of the starting material. | After the initial addition at 0-5 °C, allow the reaction to stir at this temperature for an additional 1-2 hours to ensure complete mononitration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of Starting Material or Product: The strongly acidic conditions can lead to side reactions, such as cleavage of the benzyl ether. | While acidic conditions are necessary, prolonged exposure or excessively high temperatures should be avoided. Quench the reaction by pouring it onto ice water as soon as TLC indicates the consumption of the starting material. | |
| Difficulty in Product Isolation and Purification | Presence of Multiple Nitrated Isomers and Byproducts: Over-nitration leads to a complex mixture of products that can be challenging to separate from the desired mononitro compound. | Careful control of reaction conditions to minimize byproduct formation is key. For purification, column chromatography on silica gel is often effective. A solvent system of ethyl acetate and hexanes can be used to separate the products based on polarity. Recrystallization from a suitable solvent like ethanol may also be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of 4-(benzyloxy)-2-methylbenzene to avoid over-nitration?
A1: The optimal temperature is between 0 and 5 °C . Maintaining this low temperature is critical to control the reaction rate and selectivity towards mononitration. Temperatures above this range significantly increase the risk of forming dinitro and other over-nitrated byproducts.[1][2][3]
Q2: What is the role of sulfuric acid in this reaction?
A2: Concentrated sulfuric acid serves two primary roles. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[4][5][6][7][8] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion.[5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them with water, and extract with an organic solvent (e.g., ethyl acetate). Spot the organic extract on a TLC plate and elute with a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progress.
Q4: What are the expected regioisomers for the mononitration of 4-(benzyloxy)-2-methylbenzene?
A4: The benzyloxy and methyl groups are both ortho- and para-directing. In 4-(benzyloxy)-2-methylbenzene, the positions ortho to the methyl group (positions 3 and 1) and ortho and para to the benzyloxy group (positions 3, 5, and 1) are activated. Given that position 1 already has a methyl group and position 4 has a benzyloxy group, the nitration will primarily occur at the remaining activated and sterically accessible positions. The major product is expected to be this compound, with potential formation of other isomers. The directing effects are summarized in the diagram below.
Caption: Predicted reaction pathway for the mononitration of 4-(benzyloxy)-2-methylbenzene.
Q5: What should I do if my product "oils out" during recrystallization instead of forming crystals?
A5: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by:
-
Adding more of the recrystallization solvent to the hot solution to ensure the compound remains dissolved until a lower temperature is reached.
-
Switching to a lower-boiling point solvent or a solvent mixture.
-
Inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Experimental Protocol: Synthesis of this compound
This protocol is designed to favor mononitration and minimize the formation of byproducts.
Materials:
-
4-(Benzyloxy)-2-methylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
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Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
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Anhydrous Sodium Sulfate
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Silica Gel for column chromatography
-
Hexanes
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the sulfuric acid while maintaining the temperature between 0 and 5 °C.
-
Reaction: Dissolve 4-(benzyloxy)-2-methylbenzene (1 equivalent) in a minimal amount of a suitable inert solvent like dichloromethane or use it neat if it is a liquid. Add the substrate solution to the dropping funnel. Add the substrate dropwise to the cold, stirred nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture slowly onto a stirred mixture of crushed ice and water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Neutralization and Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid - Caution: CO₂ evolution! ), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from ethanol or a similar solvent can be attempted.
Caption: Step-by-step workflow for the controlled synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. cerritos.edu [cerritos.edu]
- 4. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene
Welcome to the technical support center for the synthesis of 4-(benzyloxy)-2-methyl-1-nitrobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your synthetic efforts.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the two most common synthetic routes: Williamson Ether Synthesis and Nitration of a Benzylated Precursor.
Route A: Williamson Ether Synthesis of 2-methyl-4-nitrophenol
This route involves the reaction of 2-methyl-4-nitrophenol with a benzyl halide (e.g., benzyl bromide) in the presence of a base.
Frequently Asked Questions (FAQs):
-
Q1: What is the most significant challenge when scaling up the Williamson ether synthesis for this compound?
-
A1: On a larger scale, ensuring complete deprotonation of the phenol without causing side reactions, as well as managing the workup and purification of the final product, are the primary challenges. Incomplete reaction can lead to difficult-to-remove starting material, while overly harsh conditions can result in impurities.
-
-
Q2: Which base is recommended for this synthesis on a larger scale?
-
A2: While strong bases like sodium hydride (NaH) are effective, they can be hazardous and difficult to handle in large quantities. For phenols, weaker and safer bases like potassium carbonate (K₂CO₃) are often sufficient and are preferred for scale-up operations.[1]
-
-
Q3: What are common side products, and how can they be minimized?
-
A3: A common side reaction in Williamson ether synthesis is E2 elimination of the alkyl halide. However, the use of benzyl bromide is advantageous as it lacks β-hydrogens, making E2 elimination impossible.[1] Potential side products could arise from impurities in the starting materials or degradation under harsh conditions. Using high-purity starting materials and maintaining careful temperature control are crucial.
-
-
Q4: My reaction is sluggish or incomplete. What are the potential causes?
-
A4: Insufficient base, poor solvent choice, or low reaction temperature could be the cause. Ensure at least a stoichiometric amount of base is used. A polar aprotic solvent like DMF or acetonitrile is generally effective. Gently heating the reaction mixture can also improve the reaction rate.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to insufficient base or low temperature. | Increase the amount of base (e.g., 1.2-1.5 equivalents of K₂CO₃). Increase the reaction temperature, monitoring for any decomposition. |
| Poor quality of starting materials. | Ensure the 2-methyl-4-nitrophenol and benzyl bromide are of high purity. | |
| Product is difficult to purify | Presence of unreacted 2-methyl-4-nitrophenol. | During workup, wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove the acidic starting material. |
| Formation of unknown impurities. | Analyze the impurity profile by TLC or LC-MS to identify potential side reactions. Consider lowering the reaction temperature or using a milder base. |
Route B: Nitration of 4-(benzyloxy)-2-methylbenzene
This approach involves the nitration of the pre-formed benzyl ether of cresol.
Frequently Asked Questions (FAQs):
-
Q1: What is the main challenge with the nitration route?
-
A1: The benzene ring in 4-(benzyloxy)-2-methylbenzene is highly activated by both the benzyloxy and methyl groups, which are ortho-, para-directing. This high reactivity can easily lead to over-nitration (di- and tri-nitration) and the formation of oxidized byproducts if the reaction conditions are not carefully controlled.
-
-
Q2: How can I control the regioselectivity of the nitration?
-
A2: The directing effects of the benzyloxy and methyl groups favor substitution at the positions ortho and para to them. The desired product is formed by nitration at the position ortho to the methyl group and meta to the benzyloxy group. Careful control of the reaction temperature and the slow addition of the nitrating agent are key to maximizing the yield of the desired mono-nitro product.
-
-
Q3: What are the recommended nitrating agents for this substrate?
-
A3: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent. However, for highly activated substrates, milder conditions, such as using nitric acid in acetic anhydride or another less acidic medium, might be necessary to prevent over-reaction.
-
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of multiple products (isomers and over-nitrated compounds) | Reaction temperature is too high. | Maintain a low reaction temperature, typically between 0 °C and room temperature, using an ice bath. |
| Nitrating agent is too concentrated or added too quickly. | Use a more dilute nitrating agent or add it dropwise to the reaction mixture with vigorous stirring to control the local concentration. | |
| Low Yield | Oxidation of the starting material or product. | Employ milder nitrating conditions and ensure the reaction is not allowed to proceed for an extended period after the starting material is consumed. |
| Difficult purification from isomers. | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the isomers. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic compounds.
Materials:
-
2-methyl-4-nitrophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methyl-4-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.
Protocol 2: Nitration of 4-(benzyloxy)-2-methylbenzene
This protocol is a general procedure for the nitration of activated aromatic compounds and should be optimized for the specific substrate.
Materials:
-
4-(benzyloxy)-2-methylbenzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Dissolve 4-(benzyloxy)-2-methylbenzene (1.0 eq) in dichloromethane in a separate flask and cool to 0 °C in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of the starting material with vigorous stirring, ensuring the temperature does not rise above 5-10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Quantitative Data Summary
The following table summarizes typical reaction parameters. Note that optimal conditions may vary and should be determined experimentally for each scale.
| Parameter | Route A: Williamson Ether Synthesis | Route B: Nitration |
| Starting Materials | 2-methyl-4-nitrophenol, Benzyl bromide, K₂CO₃ | 4-(benzyloxy)-2-methylbenzene, HNO₃, H₂SO₄ |
| Solvent | DMF, Acetonitrile | Dichloromethane, Acetic Anhydride |
| Base | K₂CO₃ (1.2-1.5 eq) | N/A |
| Temperature | 60-80 °C | 0-10 °C |
| Reaction Time | 4-12 hours | 1-3 hours |
| Typical Yield | 80-95% | 60-80% (of desired isomer) |
| Purification Method | Recrystallization, Column Chromatography | Column Chromatography |
Visualizing the Workflow and Logic
Experimental Workflow: Williamson Ether Synthesis
References
Validation & Comparative
A Comparative Guide to Catalysts for the Reduction of 4-(Benzyloxy)-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems
The selective reduction of the nitro group in 4-(benzyloxy)-2-methyl-1-nitrobenzene to yield 4-(benzyloxy)-2-methylaniline is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The primary challenge in this conversion lies in achieving high chemoselectivity, specifically the reduction of the nitro functionality without the cleavage of the labile benzyloxy protecting group. This guide provides a comparative analysis of common catalytic systems for this reaction, supported by experimental data to aid in the selection of the most appropriate catalyst for specific research and development needs.
Performance Comparison of Catalysts
The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions required for the reduction of this compound. Below is a summary of the performance of three widely used catalytic systems: Palladium on Carbon (Pd/C), Raney Nickel (Ra-Ni), and Iron in acidic medium (Fe/HCl).
| Catalyst System | Hydrogen Source | Typical Yield (%) | Selectivity (Amine vs. Debenzylated Product) | Reaction Time | Temperature | Pressure | Key Advantages & Disadvantages |
| 10% Pd/C | H₂ gas | >95 | High, but sensitive to reaction conditions | 2-6 h | Room Temp. | 50 psi | Advantages: High activity, mild conditions. Disadvantages: Risk of debenzylation, cost of palladium. |
| Raney® Nickel | Hydrazine hydrate | ~90 | Generally high | 1-3 h | 40-50 °C | Atmospheric | Advantages: Cost-effective, high activity. Disadvantages: Pyrophoric nature, requires careful handling. |
| Fe/HCl | In situ from Fe + HCl | ~85 | Excellent | 4-8 h | Reflux | Atmospheric | Advantages: Low cost, high chemoselectivity. Disadvantages: Stoichiometric iron waste, harsh acidic conditions. |
Experimental Workflow Overview
The general workflow for the catalytic reduction of this compound involves the dissolution of the substrate in a suitable solvent, addition of the catalyst, and reaction under a hydrogen atmosphere or with a hydrogen donor. The process concludes with catalyst removal and product isolation.
Caption: General experimental workflow for the catalytic reduction.
Detailed Experimental Protocols
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
This method is favored for its high efficiency under mild conditions. However, careful control of reaction parameters is crucial to minimize hydrogenolysis of the benzyl ether.
Procedure: A solution of this compound (1.0 g, 4.11 mmol) in methanol (20 mL) is placed in a hydrogenation vessel. 10% Palladium on carbon (100 mg, 10 wt%) is added to the solution. The vessel is purged with nitrogen and then filled with hydrogen gas to a pressure of 50 psi. The mixture is stirred vigorously at room temperature for 2-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 4-(benzyloxy)-2-methylaniline.
Raney® Nickel Mediated Reduction
Raney® Nickel, often used with hydrazine hydrate as a hydrogen source, is a powerful and cost-effective catalyst. Its pyrophoric nature necessitates cautious handling.
Procedure: To a solution of this compound (1.0 g, 4.11 mmol) in a mixture of tetrahydrofuran (10 mL) and methanol (10 mL) at 30°C under a nitrogen atmosphere, Raney® Nickel (approx. 100 mg, aqueous slurry) is added. Hydrazine hydrate (85%, 0.75 mL) is then added dropwise. A vigorous evolution of gas is typically observed. The reaction temperature is maintained between 40-50°C for 1-3 hours. After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and filtered through Celite®. The filter cake is washed with methanol. The combined filtrates are concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford the product.
Iron and Hydrochloric Acid (Fe/HCl) Reduction (Béchamp Reduction)
This classical method offers excellent chemoselectivity, preserving the benzyloxy group, and is very cost-effective. The main drawback is the generation of a significant amount of iron-containing waste.
Procedure: A mixture of this compound (1.0 g, 4.11 mmol), iron powder (1.15 g, 20.6 mmol), and ethanol (15 mL) is heated to reflux. To this stirred mixture, concentrated hydrochloric acid (0.5 mL) in water (2 mL) is added dropwise. The reaction is maintained at reflux for 4-8 hours until the starting material is consumed (TLC analysis). After cooling, the reaction mixture is made basic by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then filtered through a bed of Celite®, and the filter cake is washed thoroughly with ethanol. The combined filtrates are concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-(benzyloxy)-2-methylaniline.
Signaling Pathways and Logical Relationships
The reduction of a nitroarene to an aniline proceeds through a series of intermediates. The catalyst's role is to facilitate the transfer of hydrogen (or electrons and protons) to the nitro group.
Caption: Simplified reaction pathway for nitro group reduction.
Alternative methods for the synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative methods for the synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene, a key intermediate in the development of various pharmaceutical compounds. We will delve into the traditional Williamson ether synthesis and explore greener, more efficient alternatives, including microwave-assisted and ultrasound-assisted methods, with and without the use of phase-transfer catalysts. This objective analysis is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound primarily revolves around the formation of an ether linkage between a substituted phenol and a benzyl halide. The efficiency and environmental impact of this transformation can vary significantly depending on the chosen methodology.
| Parameter | Conventional Williamson Ether Synthesis | Microwave-Assisted Synthesis | Ultrasound-Assisted Phase-Transfer Catalysis |
| Starting Materials | 2-Methyl-4-nitrophenol, Benzyl halide | 2-Methyl-4-nitrophenol, Benzyl halide | 2-Methyl-4-nitrophenol, Benzyl halide |
| Key Reactions | Nucleophilic Substitution (SN2) | Microwave-Enhanced Nucleophilic Substitution | Ultrasound-Enhanced Phase-Transfer Catalyzed Nucleophilic Substitution |
| Typical Reaction Time | Several hours | Minutes | 15 - 60 minutes |
| Typical Yield | Good to Excellent | Excellent | High to Excellent |
| Energy Input | Conventional Heating (Oil Bath) | Microwave Irradiation | Sonication |
| Environmental Impact | Moderate (longer reaction times, potential for solvent use) | Low (reduced reaction times and energy consumption) | Low (reduced reaction times, often milder conditions) |
| Scalability | Well-established | Moderate to Good | Good |
Methodologies and Experimental Protocols
This section details the experimental protocols for the key synthetic methods, providing a framework for their practical implementation.
Method 1: Conventional Williamson Ether Synthesis
The Williamson ether synthesis is a long-standing and reliable method for the preparation of ethers. It involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-methyl-4-nitrophenol in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Add a base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature to form the phenoxide.
-
To this mixture, add benzyl bromide or benzyl chloride dropwise.
-
Heat the reaction mixture to a temperature ranging from 60 to 100°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.
Method 2: Microwave-Assisted Williamson Ether Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions.[1][2] By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles.
Experimental Protocol:
-
In a microwave-safe reaction vessel, combine 2-methyl-4-nitrophenol, benzyl halide, and a base (e.g., potassium carbonate) in a minimal amount of a high-boiling polar solvent like DMF or in a solvent-free system.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150°C) and power (e.g., 300 W) for a short duration (e.g., 5-15 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the conventional method to isolate and purify the product.
Method 3: Ultrasound-Assisted Phase-Transfer Catalysis Synthesis
Ultrasound irradiation can enhance the rate of heterogeneous reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation.[3][4] When combined with phase-transfer catalysis (PTC), this method provides a highly efficient and green alternative for the synthesis of ethers.[5] The phase-transfer catalyst facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the reaction with the benzyl halide occurs.
Experimental Protocol:
-
In a reaction vessel, combine 2-methyl-4-nitrophenol, benzyl halide, a base (e.g., potassium hydroxide), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) in a biphasic system (e.g., chlorobenzene and water) or a solid-liquid system.[3][5]
-
Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture at a specific frequency (e.g., 40 kHz) and power (e.g., 200-300 W) at a controlled temperature (e.g., 60°C).[3][5]
-
Monitor the reaction by TLC. The reaction is typically complete within 15-60 minutes.
-
After completion, separate the organic layer, wash with water, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different synthetic methods, based on available literature for the synthesis of this compound and closely related analogues.
| Method | Reactants | Base | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Conventional Williamson | 2-Methyl-4-nitrophenol, Benzyl bromide | K₂CO₃ | - | DMF | 80 | 6 h | ~90% | (Extrapolated from similar syntheses) |
| Microwave-Assisted | 2-Methyl-4-nitrophenol, Benzyl chloride | K₂CO₃ | - | Solvent-free | 120 | 10 min | >95% | |
| Ultrasound-Assisted PTC | 4-Chloronitrobenzene, Benzyl alcohol | KOH | TBAB | Chlorobenzene | 60 | 30 min | 98% | [3][5] |
Logical Workflow and Signaling Pathway Diagrams
To visualize the relationship and workflow of the compared synthetic methods, the following diagrams are provided.
References
- 1. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound assisted arylation of benzyl alcohol with 4-nitrochlorobenzene under a new multi-site phase-transfer catalyst in solid-liquid condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Strategic Advantage of 4-(Benzyloxy)-2-methyl-1-nitrobenzene in the Synthesis of Bioactive Kinase Inhibitors
A comparative analysis of synthetic routes towards potent EGFR tyrosine kinase inhibitors highlights the efficiency and versatility of 4-(Benzyloxy)-2-methyl-1-nitrobenzene as a key starting material. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of its performance against alternative precursors, supported by experimental data and protocols.
The quest for novel and effective treatments for cancer has led to the development of targeted therapies, with kinase inhibitors emerging as a particularly successful class of drugs. Among these, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have shown significant clinical benefit in various cancers. The synthesis of these complex bioactive molecules requires careful selection of starting materials to ensure high yields, purity, and cost-effectiveness. This guide focuses on the efficacy of this compound as a precursor for the synthesis of 4-anilinoquinazoline-based EGFR inhibitors, exemplified by the widely used drug Gefitinib, and compares it with an alternative synthetic strategy.
Comparative Analysis of Synthetic Pathways
The synthesis of 4-anilinoquinazoline kinase inhibitors typically involves the construction of the quinazoline core followed by the introduction of the aniline moiety. The substituted aniline precursor is a critical component, and its synthesis can significantly impact the overall efficiency of the drug manufacturing process. Here, we compare two distinct routes to a key aniline intermediate.
Route 1: Synthesis of 4-(Benzyloxy)-2-methylaniline from this compound
This route utilizes the target compound, this compound, as the direct precursor to the corresponding aniline. The key transformation is the reduction of the nitro group to an amine. This method offers a straightforward and often high-yielding pathway to the desired substituted aniline.
Route 2: An Alternative Synthesis of a Substituted Aniline for Gefitinib
A common alternative for synthesizing Gefitinib and its analogues starts from a more readily available and often cheaper starting material, methyl 3-hydroxy-4-methoxybenzoate. This multi-step process involves nitration, reduction, and subsequent modifications to arrive at a similarly substituted aniline precursor.
The following table summarizes the key quantitative data for these two synthetic approaches, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: From this compound | Route 2: From Methyl 3-hydroxy-4-methoxybenzoate |
| Starting Material | This compound | Methyl 3-hydroxy-4-methoxybenzoate |
| Key Transformation | Catalytic reduction of nitro group | Nitration followed by reduction |
| Number of Steps to Aniline | 1 | 2 |
| Overall Yield to Aniline | Typically >90% | ~73% (over 2 steps)[1] |
| Key Reagents | H₂, Pd/C or other reducing agents | HNO₃, Acetic Acid, Iron powder |
| Advantages | High yield, fewer steps, direct route to desired aniline | Inexpensive and readily available starting material |
| Disadvantages | Availability and cost of the starting material may vary | More steps, potentially lower overall yield, use of strong acids |
Experimental Protocols
Detailed methodologies for the key experimental steps in both synthetic routes are provided below.
Protocol for Route 1: Reduction of this compound
Objective: To synthesize 4-(Benzyloxy)-2-methylaniline via the catalytic reduction of this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Filter agent (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 equivalent) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 4-(Benzyloxy)-2-methylaniline. The product can be further purified by crystallization or chromatography if necessary.
Protocol for Route 2: Synthesis of Methyl 5-amino-2-benzyloxy-4-methoxybenzoate
This protocol details the nitration and subsequent reduction steps to form the aniline precursor for Gefitinib synthesis.
Step 1: Nitration of Methyl 3-(benzyloxy)-4-methoxybenzoate
-
To a solution of methyl 3-(benzyloxy)-4-methoxybenzoate in acetic acid, slowly add nitric acid at 0-5 °C.
-
Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and collect the precipitated product by filtration. Wash with water and dry to obtain the nitro derivative.
Step 2: Reduction of the Nitro Group
-
Suspend the nitro derivative in a mixture of methanol and acetic acid.
-
Add powdered iron to the suspension and heat the mixture (e.g., to 50-60 °C) under a nitrogen atmosphere.
-
Stir the reaction for a designated period until the reduction is complete (monitored by TLC).
-
Filter off the iron catalyst and evaporate the solvents. The residue is then worked up by extraction to isolate the desired aniline product.[1]
Mechanism of Action and Signaling Pathway
The bioactive molecules synthesized from these precursors, such as Gefitinib, primarily function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][5]
Gefitinib and similar 4-anilinoquinazoline inhibitors act as ATP-competitive inhibitors.[4] They bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the phosphorylation of tyrosine residues and thereby blocking the downstream signaling cascades.[2][5] This inhibition of EGFR signaling leads to a reduction in cancer cell proliferation and the induction of apoptosis.[2]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Conclusion
The synthesis of bioactive molecules, particularly potent kinase inhibitors, demands efficient and reliable synthetic strategies. This compound presents itself as a highly effective precursor for the synthesis of 4-anilinoquinazoline-based EGFR inhibitors. Its direct conversion to the corresponding aniline in high yields offers a significant advantage over multi-step alternative routes. While the initial cost of this starting material may be a consideration, the streamlined synthesis and higher overall yields can lead to a more economical and environmentally friendly process on an industrial scale. The detailed protocols and comparative data provided in this guide offer valuable insights for researchers and professionals in the field of drug discovery and development, aiding in the strategic selection of starting materials for the synthesis of next-generation bioactive molecules.
References
- 1. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. medschool.co [medschool.co]
- 4. benchchem.com [benchchem.com]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of 4-(Benzyloxy)-2-methyl-1-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 4-(benzyloxy)-2-methyl-1-nitrobenzene against two structurally similar alternatives: 4-methoxy-2-methyl-1-nitrobenzene and 4-ethoxy-2-methyl-1-nitrobenzene. Through detailed analysis of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document offers a clear methodology for the structural confirmation of the target compound.
Comparative Spectroscopic Data Analysis
The structural nuances between this compound and its methoxy and ethoxy analogues are clearly delineated by their respective spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, δ in ppm)
| Compound | Ar-H | -O-CH₂- / -O-CH₃ | Ar-CH₃ | -O-CH₂-CH₃ |
| This compound | ~7.3-8.0 | ~5.2 (s) | ~2.5 (s) | - |
| 4-Methoxy-2-methyl-1-nitrobenzene | 7.73 (d), 7.42 (dd), 6.95 (d) | 3.85 (s) | 2.55 (s) | - |
| 4-Ethoxy-2-methyl-1-nitrobenzene | 7.71 (d), 7.39 (dd), 6.92 (d) | 4.07 (q) | 2.54 (s) | 1.43 (t) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, δ in ppm)
| Compound | C-NO₂ | C-O | Ar-C | Ar-CH | -O-CH₂- / -O-CH₃ | Ar-CH₃ | -O-CH₂-CH₃ |
| This compound | ~148 | ~162 | ~142, ~136, ~132, ~129 | ~128.8, ~128.4, ~127.9, ~115, ~114 | ~71 | ~17 | - |
| 4-Methoxy-2-methyl-1-nitrobenzene | 148.4 | 162.9 | 142.3, 131.8 | 128.9, 114.2, 113.8 | 56.1 | 17.0 | - |
| 4-Ethoxy-2-methyl-1-nitrobenzene | 148.5 | 162.3 | 142.4, 131.9 | 128.9, 114.8, 114.3 | 64.5 | 17.0 | 14.6 |
Table 3: FT-IR Spectroscopic Data (Key Absorptions, cm⁻¹)
| Compound | N-O Stretch (asymmetric) | N-O Stretch (symmetric) | C-O-C Stretch | Ar-H Bending |
| This compound | ~1520 | ~1345 | ~1250 | ~830 |
| 4-Methoxy-2-methyl-1-nitrobenzene | 1515 | 1340 | 1255 | 825 |
| 4-Ethoxy-2-methyl-1-nitrobenzene | 1514 | 1342 | 1258 | 828 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 243 | 91 (tropylium ion), 152 (loss of benzyl), 107 |
| 4-Methoxy-2-methyl-1-nitrobenzene | 167 | 152 (loss of CH₃), 122, 107, 77 |
| 4-Ethoxy-2-methyl-1-nitrobenzene | 181 | 152 (loss of C₂H₅), 137, 107, 77 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire spectra on a 400 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy: Acquire spectra on the same instrument at a frequency of 100 MHz. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans, with broadband proton decoupling.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be cast on a salt plate (e.g., NaCl).
-
Data Acquisition: Use an FT-IR spectrometer to record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the KBr pellet or salt plate alone and subtract it from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 amu.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualization of the Analytical Workflow
The logical flow of the spectroscopic analysis to confirm the structure of this compound is illustrated below.
Caption: Logical workflow for the spectroscopic confirmation of the target compound.
Structural Elucidation and Comparison
The presence of the benzyloxy group in the target compound is unequivocally confirmed by several key spectroscopic features. In the ¹H NMR spectrum, the singlet at approximately 5.2 ppm corresponds to the benzylic protons (-O-CH₂-Ph), a signal absent in the methoxy and ethoxy analogues. Furthermore, the aromatic region of the ¹H NMR spectrum for the benzyloxy compound is more complex, showing signals for the protons on both aromatic rings.
The ¹³C NMR spectrum of this compound shows a signal for the benzylic carbon at around 71 ppm, which is distinct from the methoxy carbon signal (~56 ppm) and the ethoxy methylene carbon signal (~64 ppm).
The FT-IR spectra of all three compounds are dominated by the strong asymmetric and symmetric stretching vibrations of the nitro group. However, subtle differences in the fingerprint region, particularly in the C-O-C stretching frequencies, can be observed.
Mass spectrometry provides a clear distinction based on the molecular ion peak, which is unique for each compound. The fragmentation pattern of this compound is characterized by the prominent tropylium ion at m/z 91, arising from the cleavage of the benzyl group, a fragment not observed in the other two compounds.
A Comparative Guide to HPLC Purity Analysis of Synthesized 4-(Benzyloxy)-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and novel chemical entities, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of synthesized 4-(Benzyloxy)-2-methyl-1-nitrobenzene. We present detailed experimental protocols and supporting data to objectively evaluate the performance of HPLC against alternative methods.
The synthesis of this compound, a key building block in various synthetic pathways, can result in a range of impurities. These may include unreacted starting materials such as 2-methyl-4-nitrophenol and benzyl bromide, as well as side-products from competing reactions. Therefore, a high-resolution analytical method is imperative to ensure the purity of the final compound.
Comparison of Analytical Methods
The choice of an analytical technique for purity determination is critical and depends on factors such as the physicochemical properties of the analyte, potential impurities, required sensitivity, and instrument availability. While several methods can be employed, HPLC is often the preferred technique for non-volatile and thermally stable compounds like this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on differential migration on a solid stationary phase with a liquid mobile phase. |
| Applicability | Ideal for non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Primarily used for qualitative analysis and reaction monitoring. |
| Resolution | High resolving power, capable of separating closely related impurities. | High resolution, particularly with capillary columns. | Lower resolution compared to HPLC and GC. |
| Quantification | Highly quantitative with excellent accuracy and precision. | Quantitative with proper calibration. | Semi-quantitative at best. |
| Throughput | Moderate to high with the use of autosamplers. | Moderate throughput. | High throughput for multiple samples simultaneously. |
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the key steps in the proposed HPLC purity analysis workflow.
Caption: Workflow for HPLC Purity Assessment.
Detailed Experimental Protocol: HPLC Purity Analysis
This protocol provides a robust starting point for the purity analysis of this compound.
1. Apparatus and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Reagents and Solvents
-
Synthesized this compound
-
Reference standard of this compound (if available)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. The final mobile phase is a mixture of the aqueous component and acetonitrile. A typical starting ratio is 60:40 (Acetonitrile:Aqueous). Filter the mobile phase components separately through a 0.45 µm membrane filter.
-
Diluent Preparation: A mixture of 60:40 (v/v) acetonitrile and water is used as the diluent.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample. Transfer it to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.
4. Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 254 nm[1] |
| Run Time | 20 minutes |
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks.
6. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Quantification of specific impurities can be achieved by creating a calibration curve from their respective reference standards.[2]
Hypothetical Data Summary
The following table presents hypothetical data from the purity analysis of a synthesized batch of this compound compared with a commercial standard.
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Commercial Standard | |||
| This compound | 10.2 | 4,500,000 | 99.8 |
| Impurity 1 | 4.5 | 9,000 | 0.2 |
| Synthesized Batch | |||
| This compound | 10.2 | 4,250,000 | 98.5 |
| Impurity 1 (Unreacted Starting Material) | 4.5 | 43,000 | 1.0 |
| Impurity 2 (Side-product) | 8.1 | 21,500 | 0.5 |
Conclusion
High-Performance Liquid Chromatography provides a reliable, robust, and highly suitable method for the purity validation of synthesized this compound. Its ability to separate and quantify the main compound from potential impurities with high resolution and sensitivity makes it superior to other techniques like GC (which may require derivatization) and TLC (which is primarily qualitative). The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers and professionals in ensuring the quality and purity of synthesized chemical compounds.
References
Cost-benefit analysis of different synthetic routes to 4-(Benzyloxy)-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of the primary synthetic routes to 4-(Benzyloxy)-2-methyl-1-nitrobenzene, a key intermediate in various research and development applications. The comparison focuses on the widely used Williamson ether synthesis and the Mitsunobu reaction, evaluating them on criteria such as yield, cost-effectiveness, and procedural complexity. This document is intended to assist researchers in selecting the optimal synthetic strategy based on their specific laboratory or production needs.
Overview of Synthetic Strategies
The synthesis of this compound typically involves the formation of an ether linkage between the phenolic hydroxyl group of 2-methyl-4-nitrophenol and a benzyl group. The two most prominent methods for achieving this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
-
Williamson Ether Synthesis: This classical method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide, in this case, benzyl bromide. It is a robust and widely applicable SN2 reaction.
-
Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of an alcohol and a nucleophile (in this case, a phenol) into an ether using a phosphine and an azodicarboxylate as reagents. It is known for its mild reaction conditions.
Below is a logical diagram illustrating the two primary synthetic pathways to the target molecule.
Caption: Primary synthetic pathways to this compound.
Data Presentation
The following tables provide a quantitative comparison of the Williamson ether synthesis and the Mitsunobu reaction for the preparation of this compound, based on typical experimental outcomes and current reagent costs.
Table 1: Comparison of Reaction Parameters
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Typical Yield | High (~90-95%) | Good to High (70-90%) |
| Reaction Time | 4-12 hours | 2-8 hours |
| Reaction Temperature | Room temperature to reflux | 0 °C to room temperature |
| Reagent Stoichiometry | Near stoichiometric | Stoichiometric reagents required |
| By-products | Inorganic salts | Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate |
| Purification | Simple filtration and recrystallization | Chromatographic separation often necessary |
Table 2: Estimated Cost Analysis (per mole of product)
| Reagent/Solvent | Williamson Ether Synthesis (Cost/mol) | Mitsunobu Reaction (Cost/mol) |
| 2-Methyl-4-nitrophenol | ~$25 | ~$25 |
| Benzyl Bromide | ~$30 | - |
| Benzyl Alcohol | - | ~$15 |
| Potassium Carbonate | ~$5 | - |
| Triphenylphosphine | - | ~$50 |
| Diethyl Azodicarboxylate (DEAD) | - | ~$70 |
| Acetone/DMF | ~$10 | - |
| Tetrahydrofuran (THF) | - | ~$20 |
| Estimated Total Reagent Cost | ~$70 | ~$180 |
Note: Costs are estimates based on currently available pricing and may vary depending on the supplier, purity, and scale of purchase.
Experimental Protocols
Route 1: Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of analogous aryl benzyl ethers.
Reaction Scheme:
Benchmarking the Performance of 4-(Benzyloxy)-2-methyl-1-nitrobenzene in Key Organic Transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate starting materials and intermediates is paramount to the successful and efficient construction of complex molecules. 4-(Benzyloxy)-2-methyl-1-nitrobenzene emerges as a versatile building block, particularly in the synthesis of functionalized anilines and biaryl compounds, which are prevalent motifs in pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the performance of this compound in two critical classes of reactions: catalytic reduction of the nitro group and palladium-catalyzed cross-coupling reactions. The objective is to offer a data-supported resource to aid researchers in methodological selection and optimization.
Catalytic Reduction of the Nitro Group: A Gateway to Functionalized Anilines
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. The resulting aniline, 5-(benzyloxy)-2-methylaniline, is a valuable intermediate for further functionalization. Here, we compare two widely employed methods for this reduction: catalytic hydrogenation and chemical reduction with iron in the presence of an acid or ammonium chloride.
Table 1: Performance Comparison of Reduction Methods for Nitroarenes
| Method/Catalyst System | Substrate | Product | Yield (%) | Reaction Time | Key Conditions |
| Catalytic Hydrogenation | |||||
| Pd/C | This compound | 5-(Benzyloxy)-2-methylaniline | Data not available | - | H₂, Solvent |
| Pt/C | Substituted Nitrobenzenes | Substituted Anilines | >95% | 1-4 h | H₂ (1-4 atm), Solvent (e.g., EtOH, EtOAc) |
| Raney Nickel | Substituted Nitrobenzenes | Substituted Anilines | High | Variable | H₂ (high pressure), Solvent (e.g., EtOH) |
| Chemical Reduction | |||||
| Fe/NH₄Cl | This compound | 5-(Benzyloxy)-2-methylaniline | Data not available | - | EtOH/H₂O, Reflux |
| Fe/HCl or Fe/AcOH | Substituted Nitrobenzenes | Substituted Anilines | 64-95%[1] | 1-2 h[1] | EtOH/H₂O or AcOH, Heat[1] |
| SnCl₂·2H₂O | Substituted Nitrobenzenes | Substituted Anilines | >95% | 5 min | DMF, Microwave or conventional heating |
Discussion:
Catalytic hydrogenation using palladium or platinum on carbon is a highly efficient and clean method for nitro group reduction, typically affording high yields of the corresponding aniline with water as the only byproduct. However, a significant consideration when using this compound is the potential for debenzylation (cleavage of the benzyl ether) under hydrogenation conditions, particularly with palladium catalysts. This can lead to the formation of the corresponding phenol as an undesired byproduct. The choice of catalyst, solvent, and reaction conditions is therefore critical to achieving chemoselectivity.
Chemical reduction using iron powder in the presence of an acid (like acetic acid or hydrochloric acid) or ammonium chloride is a classic and robust method.[1] It is often more tolerant of functional groups that are sensitive to catalytic hydrogenation, such as benzyl ethers. While yields are generally high, the workup procedure can be more cumbersome due to the formation of iron salts. For substrates where catalytic hydrogenation may lead to side reactions, the Fe/NH₄Cl or Fe/acid systems present a reliable alternative.
Experimental Protocols:
General Procedure for Catalytic Hydrogenation of a Substituted Nitrobenzene:
A solution of the substituted nitrobenzene (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol or ethyl acetate) is placed in a hydrogenation vessel. The catalyst (e.g., 10 mol% of 10% Pd/C) is added, and the vessel is purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford the crude aniline, which can be further purified by chromatography or crystallization.
General Procedure for Chemical Reduction of a Substituted Nitrobenzene using Fe/NH₄Cl:
To a stirred suspension of the substituted nitrobenzene (1.0 mmol) in a mixture of ethanol (10 mL) and water (2.5 mL), iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) are added. The reaction mixture is heated to reflux and stirred vigorously until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is filtered through celite, and the filter cake is washed with ethanol. The combined filtrates are concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude aniline.
Logical Workflow for Method Selection in Nitroarene Reduction
Caption: Decision workflow for selecting a suitable nitroarene reduction method.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can also serve as a precursor in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. While the nitro group is strongly electron-withdrawing and can influence the reactivity of the aryl ring, these reactions offer a direct route to biaryl structures without the need for prior reduction and halogenation steps.
Table 2: Performance of Substituted Nitroarenes in Suzuki-Miyaura Type Cross-Coupling
| Electrophile | Nucleophile | Catalyst System | Product | Yield (%) | Reaction Time | Key Conditions |
| This compound | Phenylboronic acid | Data not available | 5-(Benzyloxy)-2-methyl-biphenyl | - | - | - |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | 4-Nitrobiphenyl | 95% | 12 h | K₃PO₄, Dioxane, 110 °C |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 4-Methoxy-4'-nitrobiphenyl | 85% | 6 h | Na₂CO₃, Toluene/EtOH/H₂O, 80 °C |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) | 4-Nitrobiphenyl | 92% | 4 h | K₂CO₃, DMF, 90 °C |
Discussion:
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The reactivity of the aryl halide in these couplings generally follows the trend I > Br > Cl. The presence of the electron-withdrawing nitro group can activate the aryl halide towards oxidative addition to the palladium catalyst. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. While direct data for this compound is scarce, the successful coupling of other nitro-substituted aryl halides suggests its potential as a substrate in such transformations.
Experimental Protocols:
General Procedure for Suzuki-Miyaura Coupling of a Nitro-Aryl Halide:
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the nitro-aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a suitable solvent (e.g., 5 mL of a mixture of toluene, ethanol, and water) are added. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Reaction Pathway for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a promising intermediate for the synthesis of complex organic molecules. While direct, quantitative benchmarking data against a wide range of alternatives is limited in the public domain, this guide provides a framework for its application in key transformations. The choice between catalytic hydrogenation and chemical reduction for the nitro group should be guided by the presence of other sensitive functional groups. For the construction of biaryl systems, its potential as a substrate in Suzuki-Miyaura reactions is evident from the successful coupling of analogous nitro-substituted aryl halides. The provided experimental protocols serve as a starting point for the development of robust and efficient synthetic routes utilizing this versatile building block. Further research into the specific reactivity of this compound would be highly valuable to the scientific community.
References
Validation of a new synthetic pathway for 4-(Benzyloxy)-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic pathways for the preparation of 4-(benzyloxy)-2-methyl-1-nitrobenzene, a valuable intermediate in the synthesis of various biologically active molecules. We will examine a well-established, traditional method, the Williamson ether synthesis, and compare it with a modern, phase-transfer catalyzed (PTC) approach. This objective comparison, supported by experimental data, will assist researchers in selecting the most suitable method for their specific laboratory or process development needs.
Introduction to this compound
This compound serves as a key building block in organic synthesis. The presence of the nitro group allows for facile reduction to an amine, a common functional group in active pharmaceutical ingredients (APIs). The benzyloxy group acts as a protecting group for the phenol, which can be cleaved under specific conditions to reveal a hydroxyl group for further functionalization. The methyl group on the aromatic ring provides steric and electronic differentiation, influencing the molecule's reactivity and the properties of its derivatives.
Established Pathway: The Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for the formation of ethers. This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, this pathway involves the deprotonation of 2-methyl-4-nitrophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.
Experimental Protocol: Williamson Ether Synthesis
Step 1: Synthesis of 2-methyl-4-nitrophenol
The precursor, 2-methyl-4-nitrophenol, can be synthesized by the nitration of o-cresol.
Step 2: Williamson Ether Synthesis
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K(_2)CO(_3)) (1.5 eq), to the solution and stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
To this mixture, add benzyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
New Synthetic Pathway: Phase-Transfer Catalyzed (PTC) Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases. For the synthesis of this compound, a phase-transfer catalyst can be employed to shuttle the phenoxide ion from an aqueous or solid phase into an organic phase containing the benzyl halide, thereby accelerating the reaction under milder conditions. An analogous ultrasound-assisted PTC synthesis of 1-benzyloxy-4-nitrobenzene has been reported with high conversion.[1]
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
-
To a round-bottom flask, add 2-methyl-4-nitrophenol (1.0 eq), benzyl chloride (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq) in a suitable organic solvent like chlorobenzene.
-
Add an aqueous solution of a strong base, such as 50% sodium hydroxide, to the mixture.
-
Stir the biphasic mixture vigorously at a moderately elevated temperature (e.g., 60-70 °C) for 2-3 hours. The reaction can be monitored by TLC or GC.
-
Upon completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the final product.
Performance Comparison
| Parameter | Established Pathway (Williamson Ether Synthesis) | New Pathway (Phase-Transfer Catalysis) |
| Reaction Time | 4-6 hours | 2-3 hours |
| Temperature | 80-90 °C | 60-70 °C |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Biphasic (e.g., Chlorobenzene/Water) |
| Base | Anhydrous base (e.g., K(_2)CO(_3)) | Concentrated aqueous base (e.g., NaOH) |
| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) |
| Yield | Generally good to high (typically 70-90%) | Reported to be high (up to 98% conversion for a similar reaction[1]) |
| Purity | High after chromatography | High after purification |
| Safety & Handling | Requires anhydrous conditions and polar aprotic solvents which can be hazardous. | Utilizes aqueous base, potentially reducing hazards associated with anhydrous reagents. Milder reaction conditions. |
| Scalability | Readily scalable, but may require large volumes of solvent. | Well-suited for industrial scale-up due to milder conditions and often simpler work-up. |
Visualization of the New Synthetic Pathway
Below is a diagram illustrating the workflow of the phase-transfer catalyzed synthesis of this compound.
Conclusion
Both the traditional Williamson ether synthesis and the modern phase-transfer catalyzed method are effective for the preparation of this compound. The choice between the two pathways will depend on the specific requirements of the synthesis.
The Williamson ether synthesis is a reliable and well-understood method that consistently provides good yields. However, it often requires higher temperatures, longer reaction times, and the use of anhydrous polar aprotic solvents.
The phase-transfer catalyzed synthesis presents a compelling alternative with several advantages, including milder reaction conditions, shorter reaction times, and the avoidance of strictly anhydrous conditions. For a similar reaction, very high conversions have been reported, suggesting its potential for high-yield synthesis of the target molecule.[1] These features make the PTC method particularly attractive for process development and large-scale synthesis where efficiency, safety, and cost-effectiveness are paramount.
Researchers and drug development professionals are encouraged to consider the PTC pathway as a more efficient and potentially greener alternative to the classical Williamson ether synthesis for the preparation of this compound and its analogs.
References
Safety Operating Guide
Proper Disposal of 4-(Benzyloxy)-2-methyl-1-nitrobenzene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(Benzyloxy)-2-methyl-1-nitrobenzene, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of structurally related nitroaromatic compounds, such as nitrobenzene. These compounds are generally classified as hazardous materials, necessitating stringent disposal protocols.
Immediate Safety and Hazard Profile
This compound and similar nitroaromatic compounds present significant health and environmental risks.[1][2] Personnel handling this chemical must be thoroughly familiar with its hazard profile and take all necessary precautions.
Key Hazards Summary
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] |
| Carcinogenicity | Suspected of causing cancer.[1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1][2] |
| Organ Toxicity | Causes damage to organs (specifically blood) through prolonged or repeated exposure.[1] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1][2] |
| Flammability | Combustible liquid.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that must be conducted in accordance with institutional guidelines and local, state, and federal regulations.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:
2. Waste Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, absorbent materials), must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical and kept tightly closed when not in use.[3][4]
3. Spill Management: In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate non-essential personnel from the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[4]
-
Carefully collect the absorbent material and any contaminated soil or surfaces into a suitable, closed container for disposal.[4][5]
-
Ventilate the area of the spill.[4]
-
Do not allow the spilled chemical or cleanup materials to enter drains or waterways.[4][5]
4. Final Disposal:
-
The disposal of this compound must be handled by a licensed professional waste disposal service or an approved waste disposal plant.[1]
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Ensure the waste container is accurately labeled with the chemical name and associated hazards.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-(Benzyloxy)-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 4-(Benzyloxy)-2-methyl-1-nitrobenzene (CAS No. 22424-58-4). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar nitroaromatic compounds, such as nitrobenzene. All personnel must be thoroughly trained on these procedures before handling this chemical.
Hazard Identification and Risk Assessment
This compound is presumed to share toxicological properties with other nitroaromatic compounds, which are highly toxic and readily absorbed through the skin, inhalation, and ingestion. The primary health concern is the potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, cyanosis (bluish skin), and in severe cases, respiratory distress and death. Nitrobenzene, a related compound, is also suspected of causing cancer and may cause reproductive harm. Therefore, stringent safety protocols are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Standards & Remarks |
| Hand Protection | Wear double gloves. The outer glove should be a robust material like Viton™ or butyl rubber. The inner glove can be a nitrile glove.[1] | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Eye and Face Protection | Tight-fitting safety goggles are required. A face shield should be worn in addition to goggles, especially when there is a splash hazard.[2] | Ensure eye protection is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin and Body Protection | Wear a chemically resistant lab coat or coveralls. For larger quantities or in case of a significant spill, a gas-tight chemical protective suit (Type 3) may be necessary.[3][4] | Protective clothing should be selected based on the task and potential for exposure. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood.[2][5] If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is required. For major spills, a self-contained breathing apparatus (SCBA) may be necessary.[3][4] | Ensure proper fit and training for respirator use. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove and dispose of PPE in the designated hazardous waste stream.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[7]
-
Disposal Plan
Waste Segregation and Storage :
-
Collect all waste containing this compound, including contaminated PPE and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
Professional Disposal :
-
Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Spill and Exposure
Small Spill Cleanup Protocol :
-
Evacuate : Immediately evacuate all non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Wear PPE : Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain : If the material is a solid, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[5]
-
Collect : Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (such as ethanol), followed by a thorough wash with soap and water.[9]
-
Dispose : Seal and dispose of all contaminated materials as hazardous waste.
Exposure Response :
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aarti-industries.com [aarti-industries.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
